L-Leucine benzyl ester p-toluenesulfonate
Description
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Properties
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169658 | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-77-8 | |
| Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-leucine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of L-Leucine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. The success of synthesizing a target peptide hinges on a robust strategy of selectively protecting and deprotecting reactive functional groups. L-Leucine benzyl ester p-toluenesulfonate serves as a cornerstone in this endeavor, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This technical guide delineates the critical role of this compound, offering a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Functionality: A Protected C-Terminal Anchor
This compound is a chemically modified form of the amino acid L-leucine, designed for controlled incorporation into a growing peptide chain.[1][2] Its utility stems from two key features:
-
Carboxyl Group Protection: The carboxylic acid group of L-leucine is protected as a benzyl ester (Bzl) . This ester linkage is stable under the mildly acidic conditions used for the removal of the temporary Nα-Boc protecting group during each cycle of peptide elongation.[3] This stability is crucial for preventing the unwanted formation of diketopiperazines and other side reactions, ensuring the integrity of the C-terminus.[4]
-
Enhanced Stability and Handling: The compound is supplied as a p-toluenesulfonate (tosylate) salt . This salt form enhances the compound's crystallinity, stability, and solubility in organic solvents, facilitating its handling and use in synthesis.[5]
This dual-protection strategy makes this compound an ideal candidate for the first amino acid to be anchored to a solid support resin in Boc-SPPS, establishing the C-terminus of the target peptide.
Quantitative Data in Peptide Synthesis
The efficiency of coupling and the overall yield are critical metrics in peptide synthesis. The use of benzyl ester protection for the C-terminal amino acid in a Boc-SPPS strategy generally provides high yields and purity.
| Parameter | Protecting Group | Cleavage/Deprotection Reagent | Typical Yield (%) (Post-Purification) | Key Advantages & Disadvantages |
| Dipeptide Coupling | N-α-Boc, C-terminal Benzyl Ester | EDC, HOBt, Et₃N | 75-90 | Advantages: Robust and compatible with Boc/Bzl strategy. Disadvantages: Requires strong acid for final cleavage. |
| Resin Loading Efficiency | Boc-Amino Acid Benzyl Ester | Cs₂CO₃, DIPEA | 75-90 | Advantages: Efficient anchoring to Merrifield resin. Disadvantages: Requires careful control of reaction conditions. |
| Final Cleavage Yield | Benzyl Ester | Anhydrous HF, TFMSA | High | Advantages: Allows for simultaneous side-chain deprotection. Disadvantages: Harsh cleavage conditions. |
Note: Yields are dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the initiation and elongation stages of solid-phase peptide synthesis.
Protocol 1: Anchoring of Boc-L-Leucine-OBzl to Merrifield Resin
This protocol describes the attachment of the first amino acid, Boc-L-Leucine benzyl ester, to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Boc-L-Leucine-OH
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI) (optional, as a catalyst)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-L-Leucine-OH in a minimal amount of methanol.
-
Add water (approximately 0.5 mL per mmol of amino acid).
-
Titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.
-
-
Resin Swelling and Esterification:
-
Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin thoroughly with DMF (3 times).
-
Dissolve the dried Boc-L-Leucine cesium salt in DMF and add it to the swollen resin.
-
Optionally, add a catalytic amount of potassium iodide (0.1 equivalents).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the steps for one cycle of peptide chain elongation following the initial loading of Boc-L-Leucine-OBzl onto the resin.
Materials:
-
Boc-L-Leucine-OBzl-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acid (for the next position in the sequence)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
N-α-Boc Deprotection:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling (DCC/HOBt example):
-
In a separate flask, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin test.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 3: Final Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the completed peptide from the solid support and removing the benzyl ester and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (as a scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
-
Adding Scavenger:
-
Add anisole (1 mL per 100 mg of resin) to the reaction vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1 hour.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by a stream of nitrogen or under vacuum.
-
Carefully vent the apparatus.
-
Add cold diethyl ether to the resin to precipitate the crude peptide.
-
Wash the resin and precipitated peptide with cold diethyl ether several times to remove the scavenger and other organic-soluble byproducts.
-
-
Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin with an appropriate aqueous solvent, such as 10% acetic acid.
-
Filter to remove the resin beads.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of using this compound in Boc-SPPS.
Caption: General workflow of a Boc-SPPS cycle.
Caption: Anchoring of the first amino acid to the solid support.
Conclusion
This compound is a vital reagent in the arsenal of peptide chemists. Its role as a protected C-terminal amino acid in the Boc/Bzl strategy of solid-phase peptide synthesis is well-established, offering a robust and reliable method for initiating peptide chain synthesis. The stability of the benzyl ester to the conditions of Boc deprotection, combined with the improved handling characteristics imparted by the tosylate salt, makes it an excellent choice for the synthesis of a wide range of peptides. A thorough understanding of its application, as detailed in the provided protocols and workflows, is essential for researchers, scientists, and drug development professionals seeking to successfully synthesize complex peptide molecules.
References
L-Leucine benzyl ester p-toluenesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of L-Leucine benzyl ester p-toluenesulfonate. This compound serves as a crucial building block in peptide synthesis and various other applications within pharmaceutical and chemical research.
Core Chemical Properties
This compound is a white to off-white crystalline powder.[1] It is a salt composed of the benzyl ester of the amino acid L-leucine and the p-toluenesulfonate anion. This salt form enhances the stability and handling of the L-leucine benzyl ester. Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₇NO₅S | [2][3] |
| Molecular Weight | 393.5 g/mol | [2][3] |
| Melting Point | 153-160 °C | [3] |
| Boiling Point | 302.5 °C at 760 mmHg | [3] |
| Flash Point | 157.6 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage Temperature | 2-8°C | [3] |
| CAS Number | 1738-77-8 | [3][4] |
Chemical Structure
The structure of this compound consists of three main components: the L-leucine core, a benzyl ester protecting group on the carboxylic acid functionality, and a p-toluenesulfonate counter-ion associated with the protonated amino group.
IUPAC Name: benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid[2]
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C--INVALID-LINK--N[2]
References
An In-depth Technical Guide to the Synthesis and Preparation of L-Leucine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of L-Leucine benzyl ester p-toluenesulfonate, an essential chiral building block in peptide synthesis and pharmaceutical development. The focus is on a modern, enantiomerically pure preparation that avoids hazardous solvents traditionally used for this Fischer-Speier esterification.
Introduction
This compound serves as a crucial intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The benzyl ester provides a stable protecting group for the carboxylic acid functionality of leucine, which can be removed under mild hydrogenolysis conditions. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and ease of handling compared to the free base.
Historically, the synthesis involved the use of hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water and drive the esterification reaction to completion.[1][2] However, these methods are now obsolete due to safety and environmental concerns. Furthermore, higher boiling point solvents such as toluene have been shown to cause significant racemization, compromising the enantiomeric purity of the final product.[1][3] This guide details a validated, green chemistry approach that utilizes cyclohexane as the azeotroping solvent, ensuring a high-yield, enantiomerically pure product.[1][2]
Synthesis Pathway and Mechanism
The synthesis is a classic Fischer-Speier esterification. L-Leucine is reacted with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is continuously removed via azeotropic distillation with cyclohexane. The p-TsOH acts both as the acid catalyst, protonating the carboxyl group of leucine to make it more susceptible to nucleophilic attack by benzyl alcohol, and as the counterion to form the stable tosylate salt of the final product.
Experimental Protocol
This protocol is adapted from the validated method described by Bolchi, Bavo, and Pallavicini (2017).[1][2][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| L-Leucine | 131.17 | 7005-03-0 | --- |
| Benzyl Alcohol | 108.14 | 100-51-6 | --- |
| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Use 1.1 - 1.2 equivalents |
| Cyclohexane | 84.16 | 110-82-7 | Azeotroping solvent |
| Ethyl Acetate | 88.11 | 141-78-6 | Precipitation solvent |
Equipment
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Synthesis Procedure
A suspension of L-Leucine, benzyl alcohol (typically 3-5 equivalents), and p-toluenesulfonic acid monohydrate (1.1-1.2 equivalents) in cyclohexane is heated to reflux. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.
After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting oily residue is then treated with ethyl acetate, which induces the precipitation of the this compound salt. The solid product is collected by filtration, washed with cold ethyl acetate or diethyl ether to remove residual benzyl alcohol, and dried under vacuum.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction and Product Data
| Parameter | Value | Reference |
| Yield | Quantitative | [4] |
| Enantiomeric Excess (e.e.) | 100% | [4] |
| Appearance | White solid | [4] |
| Melting Point | 159.26 °C | [4] |
| Specific Rotation [α]D²⁵ | -2.09 (c 1, MeOH) | [4] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₇NO₅S | [5] |
| Molecular Weight | 393.50 g/mol | [5] |
| CAS Number | 1738-77-8 | [5] |
| Purity (Commercial) | >98% | --- |
| Solubility | Soluble in Methanol | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
This diagram shows the relationship between the starting materials, catalyst, and final product.
Caption: Component relationships in the formation of the target salt.
Conclusion
The synthesis of this compound via Fischer-Speier esterification using cyclohexane as an azeotropic solvent is a highly efficient, safe, and reliable method. It provides the product in quantitative yield and, most importantly, preserves the stereochemical integrity of the chiral center, yielding an enantiomerically pure product. This modern protocol is superior to traditional methods and is well-suited for the demands of contemporary pharmaceutical and peptide synthesis where chiral purity is paramount.
References
A Technical Guide to the Solubility of L-Leucine Benzyl Ester p-Toluenesulfonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of L-Leucine benzyl ester p-toluenesulfonate, a critical intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, provides a general experimental protocol for determining solubility based on established pharmacopeial methods, and illustrates its application in synthetic workflows.
Introduction
This compound is the tosylate salt of the benzyl ester of L-leucine. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the leucine amino acid, while the p-toluenesulfonate salt form often improves the compound's crystallinity and handling properties. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, particularly in solution-phase peptide coupling reactions, purification processes, and formulation development.
Solubility Profile
A comprehensive review of available literature indicates a lack of precise quantitative solubility data for this compound across a range of common organic solvents. However, qualitative descriptions and solvent usage in synthetic procedures allow for the compilation of a general solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Qualitative Solubility | Reference / Indication |
| Methanol | Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | A refractive index measurement reported in DMF suggests solubility.[1] |
| Dichloromethane (DCM) | Dichloromethane | Soluble | Used as a solvent for reactions involving the tosylate salt. |
| Water | Water | Sparingly Soluble to Insoluble | As an organic salt, some aqueous solubility is expected, but it is primarily used in organic media. |
| Diethyl Ether | Ethoxyethane | Insoluble | Often used as an anti-solvent to precipitate the tosylate salt during synthesis. |
| Ethyl Acetate | Ethyl Acetate | Sparingly Soluble to Insoluble | Can be used to wash the precipitated salt, indicating low solubility. |
| Cyclohexane | Cyclohexane | Insoluble | Used as a solvent in the synthesis where the product precipitates. |
Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative and intended for general guidance. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements".[2][3][4][5][6] The saturation shake-flask method is a reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a defined period (e.g., 2 hours) at the same temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, the pipette tip should be positioned well above the settled solid.
-
To remove any undissolved microparticles, filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Alternatively, the sample can be centrifuged at a high speed, and an aliquot of the clear supernatant can be carefully removed.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Repeatability: The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Synthetic Workflow
This compound is a key building block in peptide synthesis. The following diagram illustrates a typical workflow for its use in the solution-phase synthesis of a dipeptide.
Caption: Workflow for the use of this compound in dipeptide synthesis.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, its qualitative solubility and utility in organic synthesis are well-established. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for their determination. The visualized workflow highlights the compound's integral role in the construction of peptide chains, a fundamental process in drug discovery and development. Further research into the quantitative solubility of this and similar compounds would be highly beneficial to the scientific community.
References
- 1. Cas 1738-77-8,this compound salt | lookchem [lookchem.com]
- 2. Solubility Measurements | USP-NF [uspnf.com]
- 3. â©1236⪠Solubility Measurements [doi.usp.org]
- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 5. biorelevant.com [biorelevant.com]
- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Leucine benzyl ester p-toluenesulfonate. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide summarizes key data, outlines potential degradation pathways, and presents a representative experimental protocol for stability assessment.
Chemical Identity and Properties
This compound is the tosylate salt of the benzyl ester of the amino acid L-leucine. It is a common intermediate in peptide synthesis and other pharmaceutical manufacturing processes.
| Property | Value |
| CAS Number | 1738-77-8 |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.50 g/mol |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 153-160 °C[2] |
| Solubility | Soluble in Methanol[2] |
Stability Profile
This compound is generally stable when stored under recommended conditions. However, as an ester, it is susceptible to hydrolysis, which is the primary degradation pathway. The stability of the compound can be influenced by temperature, moisture, and pH.
Degradation Pathway: Hydrolysis
The principal degradation route for this compound is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of L-Leucine and benzyl alcohol.
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
-
Strong acids and alkalis, which can catalyze hydrolysis.[3]
-
Strong oxidizing and reducing agents.[3]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | Long-term (years): -20°CShort-term (months): 2-8°CShipping: Room temperature (continental US) | MedChemExpress[4], LookChem[2] |
| Atmosphere | Store in a dry environment. | Sigma-Aldrich[5] |
| Container | Keep in a tightly closed container.[1][5] | |
| Light | Store in a cool and shaded area. | TCI Chemicals[1] |
Experimental Protocol: Stability-Indicating HPLC Method
The following is a representative, non-validated protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradant, L-Leucine. This protocol is based on common practices for similar compounds.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
L-Leucine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Orthophosphoric acid (reagent grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.025 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Spiked Sample: To confirm the separation of the degradant, a sample can be spiked with the L-Leucine reference standard.
Forced Degradation Studies Workflow
Forced degradation studies are essential to develop and validate a stability-indicating method. The following diagram illustrates a typical workflow.
Conclusion
This compound is a stable compound when handled and stored correctly. The primary degradation pathway is hydrolysis, which can be minimized by controlling temperature, moisture, and pH. For analytical purposes, a stability-indicating HPLC method is crucial for ensuring the purity and quality of the compound, particularly when it is used in pharmaceutical applications. The information and representative protocols in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]
- 2. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Multifaceted Role of p-Toluenesulfonate in Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonate group, commonly known as tosylate (TsO⁻) or tosyl (Ts), and its corresponding acid, p-toluenesulfonic acid (TsOH), are indispensable tools in the field of amino acid chemistry and drug development. Their application to amino acid derivatives serves several critical functions, ranging from protection and activation to purification and enhancement of physicochemical properties. This technical guide provides an in-depth exploration of the core functions of p-toluenesulfonate in the context of amino acid derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Tosyl Group as a Robust Amine Protecting Group
In peptide synthesis and other chemical modifications of amino acids, protection of the α-amino group is paramount to prevent unwanted side reactions, such as polymerization.[1][2] The tosyl group is a widely employed protecting group for amines due to the formation of a stable sulfonamide linkage.[3] This sulfonamide is resistant to a variety of reaction conditions, including acidic and basic hydrolysis, making it a reliable choice for multi-step syntheses.[3]
The stability of the N-tosyl group allows for selective reactions at other functional groups within the amino acid derivative. For instance, it facilitates the synthesis of N-tosyl α-amino aldehydes and their subsequent oxidation to N-tosyl α-amino acids without epimerization.[4]
Quantitative Data: Stability and Reaction Yields
| Reaction/Condition | Substrate | Product | Yield (%) | Reference |
| Enantioselective synthesis | Heteroaromatic imines | N-tosyl α-amino acids | up to 89 | [5] |
| One-pot aziridination | 2-amino alcohols | N-tosyl aziridines | High | [6] |
Experimental Protocol: Tosylation of an Amino Acid
This protocol is a generalized procedure for the N-tosylation of an amino acid.
Materials:
-
Amino acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride in an organic solvent (e.g., dichloromethane) dropwise to the cooled amino acid solution with vigorous stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic and aqueous layers.
-
Wash the aqueous layer with an organic solvent to remove any unreacted tosyl chloride.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the N-tosyl amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Experimental Protocol: Deprotection of an N-Tosyl Group
The removal of the tosyl group can be achieved under reductive or strongly acidic conditions.[3] A modern and efficient method involves the use of samarium(II) iodide.[7]
Materials:
-
N-tosyl amino acid derivative
-
Samarium(II) iodide (SmI₂) solution in THF
-
An amine (e.g., triethylamine)
-
Water
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Dissolve the N-tosyl amino acid derivative in THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the amine and water to the solution.
-
Add the SmI₂ solution in THF to the reaction mixture. The cleavage is often instantaneous.[7]
-
Quench the reaction with a suitable reagent (e.g., aqueous HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amino acid derivative.
p-Toluenesulfonate as a Counterion for Salt Formation
p-Toluenesulfonic acid is frequently used to form salts with amino acid esters and other derivatives.[8][9] This salt formation serves multiple purposes:
-
Improved Handling and Purification: The crystalline nature of the tosylate salts facilitates the isolation and purification of amino acid derivatives, which might otherwise be oils or difficult to handle solids.[8]
-
Enhanced Stability: Salt formation can increase the stability of the amino acid derivative, preventing degradation during storage.[10]
-
Increased Solubility: The tosylate salt can improve the solubility of the amino acid derivative in certain solvents, which is advantageous for subsequent reactions or formulation.[10]
-
Chiral Resolution: The formation of diastereomeric p-toluenesulfonate salts can be exploited for the chiral resolution of racemic amino acids through preferential crystallization.[11][12]
Quantitative Data: Enantiomeric Excess in Chiral Resolution
| Amino Acid Derivative | Method | Initial e.e. (%) | Final e.e. (%) | Reference |
| Valine benzyl ester p-toluenesulfonate | Preferential crystallization with sonication | 20 | 94 | [12] |
Experimental Protocol: Preparation of an Amino Acid Ester p-Toluenesulfonate Salt
This protocol describes a general procedure for the Fischer-Speier esterification of an amino acid and subsequent isolation as its p-toluenesulfonate salt.[8][9]
Materials:
-
Amino acid
-
Benzyl alcohol (or other alcohol)
-
p-Toluenesulfonic acid monohydrate
-
A water-azeotroping solvent (e.g., cyclohexane, toluene)[8]
-
Diethyl ether or other anti-solvent
-
Dean-Stark apparatus (optional)
-
Standard laboratory glassware and equipment
Procedure:
-
Suspend the amino acid, benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid in the azeotroping solvent.
-
Heat the mixture to reflux, azeotropically removing the water formed during the reaction using a Dean-Stark trap or by other means.
-
Monitor the reaction for completion by TLC.
-
After completion, cool the reaction mixture.
-
Precipitate the amino acid benzyl ester p-toluenesulfonate salt by adding an anti-solvent like diethyl ether.
-
Filter the crystalline product, wash with the anti-solvent, and dry.
The Tosylate Group as an Excellent Leaving Group
While the tosyl group is used to protect amines, the tosylate group is a superb leaving group in nucleophilic substitution reactions.[13][14][15] This property is harnessed by converting poor leaving groups, such as the hydroxyl group of an alcohol, into a tosylate. This is particularly relevant for amino acid derivatives that contain hydroxyl groups, such as serine, threonine, or amino alcohols derived from the reduction of the carboxylic acid functionality. The conversion to a tosylate facilitates subsequent nucleophilic attack with retention of stereochemistry at the carbon bearing the alcohol.[3][16]
This strategy is crucial for the synthesis of complex molecules where the introduction of a nucleophile at a specific position is required. For example, it is a key step in the synthesis of N-tosyl aziridines from 2-amino alcohols.[6]
Experimental Protocol: Conversion of an Amino Alcohol to a Tosylate
Materials:
-
Amino alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Dissolve the amino alcohol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated product.
Conclusion
The p-toluenesulfonate group, in its various forms, is a versatile and powerful tool in the arsenal of chemists working with amino acid derivatives. Its utility as a robust amine protecting group, a means to improve the physicochemical properties of derivatives through salt formation, and a method for activating hydroxyl groups as excellent leaving groups underscores its importance in organic synthesis, peptide chemistry, and the development of novel pharmaceuticals. A thorough understanding of its functions and the associated experimental protocols is essential for researchers and scientists in these fields.
References
- 1. peptide.com [peptide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An enantioselective synthesis of heteroaromatic N -tosyl α-amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/A906758B [pubs.rsc.org]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. US4533506A - Resolution of amino acids - Google Patents [patents.google.com]
- 12. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. | Sigma-Aldrich [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aklectures.com [aklectures.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
L-Leucine Benzyl Ester: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine benzyl ester is a pivotal chiral building block in modern organic synthesis, particularly in the fields of peptide chemistry and drug development. As a derivative of the essential amino acid L-leucine, it provides a versatile scaffold for the construction of complex, stereochemically defined molecules. The introduction of the benzyl ester group serves a dual purpose: it protects the carboxylic acid functionality of leucine, preventing its participation in undesired side reactions, and it enhances the compound's solubility in organic solvents, facilitating its use in a variety of reaction conditions. This guide provides an in-depth overview of the key features of L-Leucine benzyl ester, including its physicochemical properties, synthesis, and applications, with a focus on its role as a cornerstone in the synthesis of chiral pharmaceuticals.
Physicochemical Properties
The physical and chemical properties of L-Leucine benzyl ester and its common salt forms are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | L-Leucine Benzyl Ester | L-Leucine Benzyl Ester Hydrochloride | L-Leucine Benzyl Ester p-Toluenesulfonate |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₂₀ClNO₂ | C₂₀H₂₇NO₅S |
| Molecular Weight | 221.30 g/mol | 257.76 g/mol | 393.50 g/mol |
| Appearance | - | Crystalline powder | White powder |
| Melting Point | 135-145 °C[1] | 129 °C[] | 153-160 °C |
| Boiling Point | 302.5 °C (Predicted)[1][] | 302.5 °C | 302.5 °C at 760 mmHg |
| Solubility | - | Enhanced solubility and stability[] | Soluble in Methanol |
| Optical Rotation [α]D | Data not available in the searched literature. | - | +5° (c=2, DMF) |
Synthesis of L-Leucine Benzyl Ester
The most common method for the synthesis of L-Leucine benzyl ester is the Fischer-Speier esterification, which involves the direct reaction of L-leucine with benzyl alcohol in the presence of an acid catalyst.[3][4][5][6][7][8] This method is widely used due to its simplicity and the availability of the starting materials. The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the product. For improved handling and stability, the product is often isolated as its p-toluenesulfonate or hydrochloride salt.
Experimental Protocol: Synthesis of this compound Salt
This protocol is a representative example of a Fischer-Speier esterification for the preparation of this compound.
Materials:
-
L-Leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable solvent for azeotropic water removal like cyclohexane)[3]
-
Diethyl ether (for precipitation)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add L-leucine (1.0 eq), benzyl alcohol (a slight excess, e.g., 1.5-2.0 eq), and p-toluenesulfonic acid monohydrate (1.1-1.2 eq).
-
Add a sufficient amount of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being formed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting oil, add diethyl ether with vigorous stirring to induce precipitation of the p-toluenesulfonate salt.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound salt.
Typical Yield: Good to high yields are generally reported for this reaction.
Core Application: Peptide Synthesis
The primary application of L-Leucine benzyl ester is as a chiral building block in peptide synthesis. The benzyl ester effectively protects the C-terminus of the leucine residue, allowing for the sequential coupling of other amino acids to the N-terminus without interference from the carboxylic acid group.[]
Role in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), an N-terminally protected L-Leucine benzyl ester can be anchored to a solid support (resin). The synthesis then proceeds through iterative cycles of N-terminal deprotection and coupling of the next amino acid in the sequence. The benzyl ester linkage is typically stable to the conditions used for the removal of common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).
Below is a logical workflow illustrating the role of L-Leucine benzyl ester in a typical SPPS cycle.
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).
Deprotection of the Benzyl Ester
Experimental Protocol: Catalytic Hydrogenation for Benzyl Ester Deprotection
This protocol outlines a general procedure for the removal of the benzyl ester group via catalytic hydrogenation.
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (Pd/C, typically 10%)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Methanol or another suitable solvent
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the peptide containing the L-Leucine benzyl ester (1.0 eq) in a suitable solvent such as methanol in a reaction flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Role in Asymmetric Synthesis
Beyond its use as a protected amino acid in peptide synthesis, L-Leucine benzyl ester and its derivatives can serve as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[10][11] The inherent chirality of the leucine moiety can influence the stereochemical outcome of reactions on other parts of the molecule.
For instance, enantiopure amino acid esters can be used in the synthesis of non-racemic axially chiral thiohydantoins.[] The stereocenter of the L-Leucine benzyl ester can control the atroposelective synthesis of these compounds.
The logical relationship of using a chiral building block like L-Leucine benzyl ester in asymmetric synthesis is depicted below.
Caption: Concept of a chiral auxiliary in asymmetric synthesis.
Conclusion
L-Leucine benzyl ester is an indispensable tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry, coupled with the robust and reliably cleavable benzyl ester protecting group, makes it a highly valuable chiral building block. Its primary application in peptide synthesis, particularly in SPPS, has enabled the construction of countless complex and biologically active peptides. Furthermore, its utility extends to the broader field of asymmetric synthesis, where it can serve as a chiral auxiliary to control the stereochemical outcome of key reactions. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize L-Leucine benzyl ester in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and chemical sciences.
References
- 1. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
commercial availability and suppliers of L-Leucine benzyl ester p-toluenesulfonate
An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Key Amino Acid Derivative for Professionals in Research and Drug Development.
L-Leucine benzyl ester p-toluenesulfonate (CAS No. 1738-77-8) is a protected form of the essential amino acid L-leucine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated as a tosylate salt. This protection strategy makes it a valuable intermediate in peptide synthesis and other organic syntheses where the reactivity of the amino and carboxylic acid groups of leucine needs to be selectively managed.[1][2] It is widely used in the pharmaceutical and biotechnology industries as a building block for complex molecules, including therapeutic peptides.[3][4]
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide. Purity levels typically exceed 98%, making it suitable for demanding research and development applications.[5] The following table provides a non-exhaustive list of commercial suppliers.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Offers the product for research use, with some sizes available for quick delivery.[6][7][8] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides the compound for proteomics research applications.[9] |
| NINGBO INNO PHARMCHEM CO.,LTD. | --INVALID-LINK-- | A manufacturer and supplier in China offering high-purity (>98%) product.[4][5] |
| Guidechem | --INVALID-LINK-- | A platform to connect with various global manufacturers and suppliers.[10] |
| Research Organics, Inc. | --INVALID-LINK-- | A US-based supplier of various organic chemicals.[11] |
| CymitQuimica | --INVALID-LINK-- | Distributes TCI products with purity greater than 98.0%.[12] |
Physicochemical Properties
The compound typically appears as a white to off-white crystalline powder.[2][13] Its physicochemical properties make it stable for storage and handling under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1738-77-8 | [3] |
| Molecular Formula | C₂₀H₂₅NO₄S | [3] |
| Molecular Weight | 393.5 g/mol | [3] |
| Melting Point | 153-160 °C | [3][13] |
| Boiling Point | 302.5 °C at 760 mmHg | [3] |
| Flash Point | 157.6 °C | [3] |
| Solubility | Soluble in Methanol | [3][13] |
| Optical Activity ([α]20/D) | +5.0° ± 0.3° (c=2% in DMF) | [13] |
| Storage Temperature | 2-8°C or Room Temperature (Inert atmosphere) | [3][13] |
Synthetic Applications and Experimental Protocols
The primary application of this compound is as a protected amino acid in peptide synthesis. The benzyl ester effectively protects the carboxylic acid, while the tosylate salt form improves crystallinity and handling. The protecting groups can be removed under specific conditions to allow for peptide bond formation.
One common experimental procedure involving this compound is the deprotection of the tosylate salt to yield the free base of L-leucine benzyl ester, which can then be used in a subsequent coupling reaction.
Experimental Protocol: Deprotection of this compound
This protocol describes the liberation of the free amino group from the tosylate salt, a necessary step before its use in peptide coupling reactions.
Materials:
-
This compound salt (5.8 g, 14.8 mmol)
-
Methylene chloride (80 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
A solution of this compound (5.8 g, 14.8 mmol) in 80 mL of methylene chloride is prepared.[14]
-
The solution is stirred together with an excess of saturated aqueous sodium bicarbonate solution for 15 minutes at room temperature.[14]
-
The organic phase is separated from the aqueous phase.
-
The organic phase is dried over magnesium sulfate.[14]
-
The drying agent is removed by filtration. The resulting solution contains L-leucine benzyl ester and is ready for use in subsequent reactions, such as coupling with an N-protected amino acid.[14]
Note: This is a general procedure for deprotection. For subsequent steps, such as peptide coupling, the resulting solution would be used directly. The reference describes a subsequent reaction with 9-fluorenemethoxycarbonyl-O-succinimide (Fmoc-OSu) to produce Fmoc-L-Leucine benzyl ester.[14]
Synthetic Workflow and Logical Relationships
The synthesis and use of this compound can be visualized as a multi-step workflow. The initial step is the Fischer-Speier esterification of L-leucine, followed by its application in peptide synthesis, which involves deprotection and coupling steps.
References
- 1. This compound salt [myskinrecipes.com]
- 2. This compound salt (1738-77-8) at Nordmann - nordmann.global [nordmann.global]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound salt, CasNo.1738-77-8 Research Organics, Inc. United States [resorg.lookchem.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. prepchem.com [prepchem.com]
Spectroscopic Profile of L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-Leucine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.
Core Spectroscopic Data
The structural integrity and purity of this compound are confirmed through the following spectroscopic techniques. The quantitative data is summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. The following tables present the chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 | d | 2H | Ar-H (Toluenesulfonate) |
| 7.35 | m | 5H | Ar-H (Benzyl) |
| 7.12 | d | 2H | Ar-H (Toluenesulfonate) |
| 5.18 | s | 2H | -CH ₂-Ph |
| 4.10 | t | 1H | α-CH |
| 2.30 | s | 3H | Ar-CH ₃ |
| 1.75 | m | 1H | γ-CH |
| 1.60 | m | 2H | β-CH ₂ |
| 0.90 | d | 6H | δ-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C =O (Ester) |
| 144.0 | Ar-C (Toluenesulfonate, C-SO₃) |
| 140.5 | Ar-C (Toluenesulfonate, C-CH₃) |
| 135.2 | Ar-C (Benzyl, C-CH₂) |
| 129.0 | Ar-C H (Toluenesulfonate) |
| 128.6 | Ar-C H (Benzyl) |
| 128.4 | Ar-C H (Benzyl) |
| 128.2 | Ar-C H (Benzyl) |
| 125.8 | Ar-C H (Toluenesulfonate) |
| 67.5 | -C H₂-Ph |
| 52.0 | α-C H |
| 40.0 | β-C H₂ |
| 24.5 | γ-C H |
| 22.5 | δ-C H₃ |
| 21.8 | δ-C H₃ |
| 21.0 | Ar-C H₃ |
Infrared (IR) Spectroscopy
The functional groups present in this compound are identified by their characteristic absorption bands in the IR spectrum.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3034 | Medium | Aromatic C-H Stretch |
| 2959 | Strong | Aliphatic C-H Stretch |
| 1745 | Strong | C=O Stretch (Ester) |
| 1600 | Medium | Aromatic C=C Stretch |
| 1498 | Medium | Aromatic C=C Stretch |
| 1215 | Strong | S=O Stretch (Sulfonate) |
| 1160 | Strong | S=O Stretch (Sulfonate) |
| 1124 | Strong | C-O Stretch (Ester) |
| 1034 | Strong | S-O Stretch (Sulfonate) |
| 1010 | Strong | S-O Stretch (Sulfonate) |
| 817 | Strong | Aromatic C-H Bend (p-substituted) |
| 682 | Strong | Aromatic C-H Bend |
| 566 | Strong | O-S-O Bend (Sulfonate) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to the L-Leucine benzyl ester cation.
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 222.15 | 100 | [M+H]⁺ (L-Leucine benzyl ester) |
| 131.10 | 40 | [M - C₇H₇O]⁺ |
| 91.05 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 86.10 | 60 | [C₅H₁₂N]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data.
NMR Spectroscopy
A sample of this compound was dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak.
IR Spectroscopy
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced into the ESI source via direct infusion. The data was acquired in positive ion mode.
Logical Workflow and Data Interpretation
The combined spectroscopic data provides a complete picture of the this compound molecule. The workflow for structural elucidation follows a logical progression:
Caption: Workflow for Spectroscopic Data Interpretation.
The molecular ion peak in the mass spectrum confirms the molecular weight of the L-leucine benzyl ester cation. The IR spectrum clearly indicates the presence of the ester, aromatic rings, and the sulfonate group. Finally, the ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms, allowing for the complete assignment of the molecular structure. The integration and multiplicity patterns in the ¹H NMR spectrum are consistent with the proposed structure, and the chemical shifts in both ¹H and ¹³C NMR are in agreement with expected values for the respective functional groups and electronic environments.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a C-Terminal L-Leucine Benzyl Ester Linkage
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2] One of the two predominant strategies in SPPS is the Boc/Bzl approach, which relies on graduated acid lability for orthogonal protection.[2][3] In this strategy, the temporary N-α-tert-butoxycarbonyl (Boc) group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, "permanent" protecting groups for amino acid side chains (often benzyl-based) and the C-terminal linkage to the resin are retained until the final step.[2]
The C-terminal benzyl ester linkage, typically formed by attaching the first N-α-Boc-protected amino acid to a Merrifield resin, is integral to the Boc/Bzl strategy.[4] This ester bond is stable to the repetitive TFA treatments required for Boc deprotection but can be cleaved under strong acid conditions (e.g., anhydrous hydrofluoric acid, HF) or by catalytic hydrogenolysis, releasing the final peptide.[4][5] These application notes provide a detailed protocol for SPPS beginning with the anchoring of Boc-L-Leucine to a Merrifield resin to form the key benzyl ester linkage.
A Note on the Starting Material: L-Leucine benzyl ester p-toluenesulfonate The specified starting material, this compound, is a salt in which the C-terminus is protected by a benzyl ester and the N-terminus is present as a protonated amine with a tosylate counterion. In standard C-to-N terminus SPPS, the first amino acid to be anchored to the resin must have its N-terminus protected (e.g., with a Boc or Fmoc group) to prevent self-polymerization during the coupling reaction.[1] Therefore, this compound is not suitable for the initial anchoring step of a standard C-to-N synthesis. The following protocols describe the standard and most practical method for generating a peptide with a C-terminal L-Leucine linked via a benzyl ester, which involves starting with Boc-L-Leucine and Merrifield resin .
Experimental Protocols
Protocol 1: Anchoring of Boc-L-Leucine to Merrifield Resin
This protocol describes the esterification of Boc-L-Leucine to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to form a benzyl ester linkage.[4][6]
Materials:
-
Boc-L-Leucine
-
Merrifield Resin (chloromethylated polystyrene-divinylbenzene copolymer)
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Dioxane
Procedure:
-
Preparation of Boc-L-Leucine Cesium Salt: a. Dissolve Boc-L-Leucine (1.0 eq) in a 2:1 mixture of ethanol and water. b. Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate.[6] c. Evaporate the solution to dryness under reduced pressure. d. To ensure complete water removal, co-evaporate the resulting white solid twice with dioxane and dry under high vacuum.[6]
-
Resin Swelling and Esterification: a. Swell the Merrifield resin (1.0 eq based on chlorine substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[4] b. Add the dried Boc-L-Leucine cesium salt (1.0-1.5 eq) to the swollen resin. c. Secure the reaction vessel on a shaker and agitate the mixture at 50°C for 24-48 hours.[4]
-
Washing and Drying: a. Allow the resin to cool to room temperature. b. Filter the resin and wash it thoroughly with DMF (3 x 10 mL/g resin). c. Sequentially wash the resin with 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and methanol (3x).[4] d. Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by quantitative analysis of a hydrolyzed resin sample or by a qualitative Kaiser test after deprotection of a small sample.
Protocol 2: Standard Boc-SPPS Elongation Cycle
This protocol outlines the repetitive steps for elongating the peptide chain. Each cycle consists of N-α-Boc deprotection, neutralization, and coupling of the next amino acid.
Materials:
-
Boc-L-Leucine-Resin (from Protocol 1)
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
N-α-Boc Deprotection: a. Drain the DCM and add a solution of 50% TFA in DCM to the resin. b. Agitate for 2-5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[6] c. Agitate for 20-30 minutes at room temperature.[6] d. Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL/g resin).
-
Neutralization: a. Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. b. Drain and repeat the neutralization step.[6] c. Wash the resin thoroughly with DCM (3x) followed by DMF (3x). A Kaiser test can be performed to confirm the presence of a free primary amine.[7]
-
Amino Acid Coupling: a. In a separate vessel, dissolve the next Boc-amino acid (3.0 eq) and HOBt (3.0 eq) in DMF. Cool the solution to 0°C. b. Add DCC (3.0 eq) to the amino acid solution and allow it to pre-activate for 10-15 minutes. c. Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored with a Kaiser test, which should be negative upon completion.[7] e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.
Method A: Strong Acid Cleavage with Anhydrous Hydrogen Fluoride (HF)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
Materials:
-
Completed Peptide-Resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole (1.0 mL per gram of resin) to trap reactive carbocations.
-
Cool the reaction vessel to -5 to 0°C in an ice/salt bath.
-
Carefully condense anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[6]
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum.[6]
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).[4]
-
Lyophilize the aqueous extract to obtain the crude peptide powder for subsequent purification (e.g., by RP-HPLC).
Method B: Catalytic Hydrogenolysis
This is a milder alternative for cleaving the benzyl ester linkage, suitable for peptides sensitive to strong acids.[4] Note that this method does not typically remove many of the benzyl-type side-chain protecting groups used in Boc-SPPS.
Materials:
-
Completed Peptide-Resin
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (e.g., ammonium formate, hydrogen gas)
-
Solvent (e.g., DMF, Methanol)
Procedure:
-
Swell the peptide-resin in the chosen solvent within a reaction flask.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Add the hydrogen donor (e.g., ammonium formate, 5-10 eq).
-
Stir the suspension under an inert atmosphere (e.g., Argon) at room temperature for 24-48 hours.
-
Filter the reaction mixture through a pad of Celite to remove the resin and catalyst.
-
Wash the resin and Celite pad with the solvent.
-
Evaporate the combined filtrate to obtain the peptide.
Quantitative Data Summary
Table 1: Reagents and Conditions for Anchoring Boc-L-Leucine to Merrifield Resin
| Parameter | Value/Condition | Notes |
|---|---|---|
| Boc-L-Leucine Cesium Salt | 1.0 - 1.5 equivalents | Relative to resin chlorine substitution. |
| Merrifield Resin | 1.0 equivalent | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 50°C |
| Reaction Time | 24 - 48 hours | |
Table 2: Reagents and Conditions for a Standard Boc-SPPS Elongation Cycle
| Step | Reagent(s) | Concentration/Equivalents | Time |
|---|---|---|---|
| Deprotection | 50% TFA in DCM | - | 20 - 30 minutes |
| Neutralization | 10% DIEA in DCM | - | 2 x 5 minutes |
| Coupling | Boc-AA / HOBt / DCC | 3.0 / 3.0 / 3.0 equivalents | 2 - 4 hours |
Table 3: Conditions for Peptide Cleavage Methods
| Method | Reagent(s) | Temperature | Time | Notes |
|---|---|---|---|---|
| Strong Acid | Anhydrous HF / Anisole | 0°C | 1 - 2 hours | Cleaves peptide and most side-chain groups. |
| Hydrogenolysis | 10% Pd/C, Ammonium Formate | Room Temperature | 24 - 48 hours | Milder; specific for benzyl ester cleavage. |
Visualizations
Caption: Workflow for Boc-SPPS using a benzyl ester linkage.
Caption: Orthogonality of protecting groups in Boc/Bzl SPPS.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Leucine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and practices of solution-phase peptide synthesis (SPPS), with a specific focus on the application of L-Leucine benzyl ester p-toluenesulfonate as a C-terminal starting material. Solution-phase synthesis, a classical yet powerful methodology, offers distinct advantages for the synthesis of short peptides, peptide fragments, and in scenarios where the purification of intermediates is paramount. This protocol delineates the fundamental stages of amino acid protection, peptide coupling, and deprotection, and furnishes a detailed experimental procedure for the synthesis of a model dipeptide.
Introduction to Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a foundational method for constructing peptides by sequentially adding amino acids in a homogeneous reaction mixture.[1] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step.[1] This characteristic makes it a valuable technique for producing smaller peptides with high purity and for optimizing coupling conditions.[1]
The core tenets of this methodology revolve around three key stages:
-
Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent undesirable side reactions.[2]
-
Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.[3]
-
Deprotection: The removal of the protecting group from the newly added amino acid to enable the subsequent coupling step.[2]
This iterative cycle is continued until the desired peptide sequence is assembled.
The Role of this compound
This compound serves as a protected form of the amino acid L-leucine, making it a valuable building block in peptide synthesis.[4][5] The benzyl ester group safeguards the carboxyl functionality during chemical reactions, while the p-toluenesulfonate salt enhances the compound's crystallinity and handling properties.[6] This protection strategy is crucial for controlling the sequence of amino acid addition during peptide chain elongation.[5]
Experimental Protocols
This section details the synthesis of a model dipeptide, N-α-Boc-L-Alaninyl-L-Leucine Benzyl Ester, to illustrate the practical application of this compound in solution-phase peptide synthesis.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | e.g., Sigma-Aldrich | >98% |
| N-α-Boc-L-Alanine | e.g., Sigma-Aldrich | >99% |
| Dicyclohexylcarbodiimide (DCC) | e.g., Sigma-Aldrich | >99% |
| 1-Hydroxybenzotriazole (HOBt) | e.g., Sigma-Aldrich | >97% |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | >99.5% |
| Dichloromethane (DCM), anhydrous | e.g., Sigma-Aldrich | >99.8% |
| Ethyl acetate (EtOAc) | e.g., Fisher Scientific | HPLC Grade |
| n-Hexane | e.g., Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab-prepared | - |
| 1 M Hydrochloric acid (HCl) | Lab-prepared | - |
| Brine (saturated aqueous NaCl) | Lab-prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | e.g., Sigma-Aldrich | - |
Step 1: Neutralization of this compound
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 10 mL).[7]
-
Wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-Leucine benzyl ester as an oil.[7]
Step 2: Peptide Coupling
Protocol:
-
Dissolve N-α-Boc-L-Alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of the neutralized L-Leucine benzyl ester (from Step 1, 1.0 eq) in anhydrous DCM (5 mL/mmol) to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
Protocol:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-α-Boc-L-Alaninyl-L-Leucine Benzyl Ester as a white solid.
Data Presentation
| Step | Product | Starting Amount (mmol) | Yield (mg) | Yield (%) | Purity (by HPLC) |
| Neutralization | L-Leucine Benzyl Ester | 5.0 | 1105 | ~95 | >98% |
| Coupling & Purification | N-α-Boc-L-Alaninyl-L-Leucine Benzyl Ester | 5.0 | 1830 | 87 | >99% |
Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Caption: Simplified mechanism of DCC-mediated peptide coupling.
Conclusion
The protocol detailed herein demonstrates a reliable and efficient method for the solution-phase synthesis of a dipeptide using this compound. This approach offers the advantage of intermediate purification, leading to a high-purity final product. The principles and techniques described can be adapted for the synthesis of other short peptides and peptide fragments, highlighting the continued relevance of solution-phase peptide synthesis in modern chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. This compound salt [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for Benzyl Ester Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a widely utilized protecting group for carboxylic acids in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. Its stability to the moderately acidic conditions required for repetitive N-terminal Boc group removal, coupled with the availability of various methods for its cleavage, makes it a cornerstone in the synthesis of complex peptides.[1][2] The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final peptide, avoiding unwanted side reactions.[3][4] This document provides detailed protocols and comparative data for the most common methods of benzyl ester deprotection.
Deprotection Methods Overview
The primary methods for the removal of the benzyl ester protecting group include catalytic hydrogenolysis, catalytic transfer hydrogenation, acid-catalyzed cleavage, and dissolution metal reduction. The choice of method depends on the peptide's sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.[3][5]
Key Considerations for Method Selection:
-
Substrate Sensitivity: Peptides containing sulfur or other potential catalyst poisons may not be suitable for catalytic hydrogenation methods.[6] Acid-sensitive groups on the peptide will preclude the use of strong acid cleavage.[3]
-
Orthogonality: The chosen deprotection method should be orthogonal to other protecting groups present in the peptide to avoid their unintended removal.[2]
-
Safety and Equipment: Catalytic hydrogenolysis requires specialized equipment for handling hydrogen gas safely. Catalytic transfer hydrogenation offers a safer alternative.[4][6]
Comparative Data of Deprotection Methods
The following table summarizes the reaction conditions, typical yields, and key advantages and disadvantages of the most common benzyl ester deprotection methods.
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in MeOH, EtOH, or EtOAc at room temperature.[5][7] | >95%[8] | Mild, clean byproducts (toluene), and high yielding.[4] | Catalyst can be poisoned by sulfur-containing residues (Cys, Met). May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized hydrogenation equipment.[3][6] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, with a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene in MeOH or DMF at room temperature.[1][8] | >90% | Avoids the use of hydrogen gas, making it safer and more convenient for standard laboratory setups. Generally mild and high yielding.[4][6] | Can have longer reaction times compared to catalytic hydrogenolysis. Catalyst poisoning is still a concern.[9] |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (TIS), water, phenol) at room temperature.[10][11] | Variable, typically >80% | Effective for peptides sensitive to hydrogenation. Can simultaneously cleave other acid-labile protecting groups.[2] | Harsh conditions can lead to side reactions such as alkylation of sensitive residues (Trp, Tyr).[10] Requires careful selection of scavengers. |
| Sodium in Liquid Ammonia | Sodium metal in liquid ammonia at -33 °C.[12] | Variable | Powerful reducing conditions can deprotect multiple protecting groups simultaneously. | Harsh conditions can lead to side reactions including cleavage of peptide bonds and reduction of other functional groups. Requires specialized equipment and careful handling of sodium and liquid ammonia.[12] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This method is often the cleanest and most efficient for benzyl ester deprotection in the absence of catalyst poisons.[5]
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Protocol:
-
Dissolve the peptide-benzyl ester in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[5]
-
Seal the flask and evacuate and backfill with hydrogen gas three times to create an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Method 2: Catalytic Transfer Hydrogenation
A safer and more convenient alternative to using hydrogen gas, employing a hydrogen donor.[1]
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Protocol:
-
Dissolve the peptide-benzyl ester in MeOH or DMF in a reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 1/10 to 1/5 the weight of the peptide).
-
Add ammonium formate (2 to 4 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
If ammonium formate was used, the residue can be purified by dissolving in an organic solvent and washing with saturated NaCl solution, or by dialysis and lyophilization for larger peptides.
Method 3: Acid-Catalyzed Cleavage
This method is suitable for peptides that are sensitive to hydrogenation but stable in strong acidic conditions.[5]
Materials:
-
Peptide with C-terminal benzyl ester
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS), water, phenol, 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM) (optional)
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge or filtration apparatus
Protocol:
-
Suspend the peptide-resin or dissolve the protected peptide in a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[13] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[13]
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Method 4: Sodium in Liquid Ammonia Reduction
A powerful method for simultaneous deprotection of multiple benzyl-type protecting groups, but requires specialized handling.[12]
Materials:
-
Peptide with C-terminal benzyl ester
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Dewar flask with a dry ice/acetone condenser
-
Stirring apparatus
-
Quenching agent (e.g., ammonium chloride)
Protocol:
-
Set up a reaction flask in a Dewar containing dry ice/acetone to condense ammonia gas.
-
Dissolve the protected peptide in liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Maintain the blue color for a short period (monitor by TLC).
-
Quench the reaction by adding a solid proton source, such as ammonium chloride, until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
The remaining residue contains the deprotected peptide, which can then be purified.
Caution: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Potential Side Reactions
-
Racemization: Basic conditions, such as in saponification (not a preferred method for benzyl esters), can lead to racemization.[2]
-
Alkylation: During acid-catalyzed cleavage, the liberated benzyl cation can alkylate nucleophilic side chains, particularly tryptophan and tyrosine. The use of scavengers is crucial to prevent this.[10]
-
Over-reduction: In catalytic hydrogenation, other reducible functional groups in the peptide may also be affected.[6]
-
Peptide Bond Cleavage: The harsh conditions of sodium in liquid ammonia reduction can sometimes lead to cleavage of the peptide backbone.[12]
-
Incomplete Deprotection: Steric hindrance around the ester linkage can sometimes lead to incomplete deprotection. In such cases, harsher conditions or alternative methods may be necessary.[3]
Conclusion
The deprotection of the benzyl ester is a critical final step in many peptide synthesis strategies. A thorough understanding of the available methods, their mechanisms, and potential side reactions is essential for the successful synthesis of pure, high-quality peptides. The choice of deprotection strategy should be carefully considered based on the specific characteristics of the peptide being synthesized.
References
- 1. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Dipeptides using L-Leucine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptide-based therapeutics, pharmacological tools, and novel biomaterials. L-Leucine benzyl ester p-toluenesulfonate is a key building block in this process, serving as a protected form of the amino acid L-leucine.[1] The benzyl ester group protects the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt ensures the stability and handling of the amino acid ester. This document provides detailed protocols for the synthesis of dipeptides utilizing this compound as the C-terminal residue, employing common N-terminal protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z).
The general strategy involves the liberation of the free amino group of L-leucine benzyl ester from its tosylate salt, followed by a coupling reaction with an N-protected amino acid. The carboxylic acid of the N-protected amino acid is activated in situ using a coupling agent to facilitate the formation of the peptide bond. Subsequent work-up and purification steps yield the protected dipeptide, which can be further elongated or deprotected to obtain the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-protected dipeptides using L-Leucine benzyl ester. Please note that yields and purity are dependent on specific reaction conditions, the nature of the N-protected amino acid, and the efficiency of purification.
Table 1: Synthesis of Boc-X-Leu-OBzl Dipeptides
| N-Protected Amino Acid (Boc-X-OH) | Coupling Agents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Boc-Alanine | EDC, HOBt | Dichloromethane | 12-24 | 0 to RT | 75-90 | >95 |
| Boc-Phenylalanine | DCC, HOBt | Dichloromethane/DMF | 12-24 | 0 to RT | 80-95 | >95 |
| Boc-Glycine | EDC, HOBt | Dichloromethane | 12-24 | 0 to RT | 70-85 | >95 |
Table 2: Synthesis of Z-X-Leu-OBzl Dipeptides
| N-Protected Amino Acid (Z-X-OH) | Coupling Agents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Z-Alanine | DCC | Dichloromethane | 12-24 | 0 to RT | 85-95 | >95 |
| Z-Phenylalanine | EDC, HOBt | Dichloromethane/DMF | 12-24 | 0 to RT | 80-90 | >95 |
| Z-Valine | DCC, HOBt | Dichloromethane | 24-48 | 0 to RT | 70-85 | >95 |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-Alanyl-L-Leucine Benzyl Ester (Boc-Ala-Leu-OBzl)
This protocol details the coupling of Boc-L-Alanine with L-Leucine benzyl ester.
Step 1: Liberation of L-Leucine Benzyl Ester Free Base
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 40 mL).
-
To this solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (40 mL) and stir vigorously for 15-30 minutes at room temperature.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of L-Leucine benzyl ester free base directly in the next step.
Step 2: Peptide Coupling Reaction
-
In a separate 250 mL round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
To this mixture, add the previously prepared solution of L-Leucine benzyl ester free base dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1 M HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Boc-Ala-Leu-OBzl.
Protocol 2: Synthesis of N-(Benzyloxycarbonyl)-L-Phenylalanyl-L-Leucine Benzyl Ester (Z-Phe-Leu-OBzl)
This protocol outlines the synthesis of a dipeptide using a Z-protected amino acid and DCC as the coupling agent.
Step 1: Liberation of L-Leucine Benzyl Ester Free Base
-
Follow the same procedure as described in Step 1 of Protocol 1 to obtain the free base of L-Leucine benzyl ester. A non-aqueous workup can also be employed by dissolving the tosylate salt in a suitable solvent and adding a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Step 2: Peptide Coupling Reaction
-
In a 250 mL round-bottom flask, dissolve Z-L-Phenylalanine (1.0 eq.) in anhydrous dichloromethane (60 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of L-Leucine benzyl ester free base (from Step 1) to the flask.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of cold DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.
Step 3: Work-up and Purification
-
After the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL).
-
Wash the ethyl acetate solution sequentially with 10% citric acid aqueous solution, water, 5% sodium bicarbonate aqueous solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[3]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) or purify by column chromatography to obtain pure Z-Phe-Leu-OBzl.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of dipeptides using this compound.
Caption: General workflow for dipeptide synthesis.
Caption: Logical relationships in dipeptide synthesis.
References
Application Notes and Protocols: L-Leucine Benzyl Ester p-Toluenesulfonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine benzyl ester p-toluenesulfonate is a key chiral building block and protected form of the essential amino acid L-leucine. Its primary utility in pharmaceutical synthesis lies in the temporary protection of the carboxylic acid group as a benzyl ester and the amino group as a tosylate salt. This dual protection strategy allows for the controlled and sequential formation of peptide bonds, a fundamental process in the synthesis of peptide-based active pharmaceutical ingredients (APIs) and other complex chiral molecules.[1] The benzyl ester provides stability during coupling reactions and can be selectively removed under specific conditions, while the tosylate salt enhances the compound's crystallinity and handling properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on dipeptide synthesis and its application in the creation of antiviral agents.
Applications in Pharmaceutical Synthesis
This compound serves as a critical starting material in the synthesis of a variety of pharmaceutical intermediates. Its principal applications include:
-
Peptide Synthesis: As a protected amino acid, it is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS).[2] It enables the stepwise addition of amino acids to a growing peptide chain, which is essential for the synthesis of therapeutic peptides and proteins.
-
Synthesis of Antiviral Agents: This compound is a reactant in the synthesis of complex natural products with antiviral activity. A notable example is its use in the synthesis of MA026, a lipocyclodepsipeptide that exhibits anti-hepatitis C virus (HCV) activity.[3]
-
Chiral Building Block: Beyond peptide synthesis, the inherent chirality of L-leucine is utilized to introduce specific stereochemistry into small molecule drug candidates, influencing their pharmacological activity and specificity.
Quantitative Data Presentation
The efficiency of reactions involving this compound is crucial for its practical application in pharmaceutical development. The following tables summarize representative quantitative data for key transformations.
Table 1: Dipeptide Coupling Reaction Yields
| N-Protected Amino Acid | Coupling Partner | Coupling Method | Solvent(s) | Typical Yield (%) |
| Boc-L-Alanine | This compound | DCC/HOBt | DCM or DMF | 75-90 |
| Boc-L-Proline | L-Phenylalanine (from its protected ester) | DCC/HOBt | CH₂Cl₂/THF | ~85 |
| Various | Resin-bound Amine | HBTU/DIPEA | DMF | >90 |
| Various | Resin-bound Amine | HATU/DIPEA | DMF | >90 |
Table 2: Other Representative Reaction Yields
| Reaction | Starting Material | Product | Yield (%) |
| Fmoc protection of the free amine from L-leucine benzyl ester | This compound | Fmoc-L-leucine benzyl ester | 48.7%[4] |
| Synthesis of Boc-Pro-Phe-OH dipeptide | N-Boc-Proline and L-phenylalanine | Boc-Pro-Phe-OH | 80%[5] |
| Synthesis of a tetrapeptide (Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH) via SPPS | Boc-protected amino acids | Protected tetrapeptide | 95%[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a Protected Dipeptide (Boc-L-Alanyl-L-Leucine Benzyl Ester)
This protocol details the coupling of N-Boc-L-Alanine with L-Leucine benzyl ester.
Materials:
-
This compound salt
-
N-Boc-L-Alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Amine (L-Leucine benzyl ester):
-
Dissolve this compound salt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the tosylate salt and generate the free amine.
-
Stir the reaction mixture at 0°C for 15-20 minutes. This solution containing the free amine is used directly in the next step.
-
-
Activation of the Carboxylic Acid (N-Boc-L-Alanine):
-
In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the N-Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation to proceed for 30 minutes at 0°C.
-
-
Peptide Bond Formation (Coupling):
-
To the activated N-Boc-L-Alanine solution (still at 0°C), add the previously prepared free amine solution of L-Leucine benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume) to remove any unreacted amine and excess NMM/DIPEA.
-
Saturated aqueous NaHCO₃ solution (2 x volume) to remove unreacted N-Boc-L-Alanine and HOBt.
-
Saturated brine solution (1 x volume) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Boc-L-Alanyl-L-Leucine benzyl ester, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.
-
Mandatory Visualizations
Dipeptide Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Mechanism of Action of MA026 (Anti-HCV Agent)
Caption: Inhibition of HCV entry by the pharmaceutical intermediate-derived MA026.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 6. digital.csic.es [digital.csic.es]
Application Notes and Protocols for the Incorporation of L-Leucine Benzyl Ester p-Toluenesulfonate into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine benzyl ester p-toluenesulfonate is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates.[1][2][3] This derivative of the essential amino acid L-Leucine offers two key advantages for peptide chemists: the benzyl ester provides robust protection of the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt enhances the compound's crystallinity and handling properties, making it highly suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[4] The benzyl ester protecting group is stable to the moderately acidic conditions often used for the removal of N-terminal protecting groups like Boc (tert-butoxycarbonyl), yet it can be cleaved under specific conditions, allowing for controlled peptide chain elongation.[5] This document provides detailed application notes and experimental protocols for the effective incorporation of this compound into complex peptides.
Physicochemical Properties and Specifications
This compound is a white powder with established purity standards, crucial for reproducible results in peptide synthesis.[1][2]
| Parameter | Value | Reference |
| CAS Number | 1738-77-8 | [2] |
| Molecular Formula | C₂₀H₂₇NO₅S | [2] |
| Molecular Weight | 393.5 g/mol | [2] |
| Appearance | White powder or solid | [2] |
| Melting Point | 153-160 °C | [2] |
| Purity (HPLC) | >98.0% or 98.97% | [1][6] |
| Storage | 2-8°C | [2] |
Application in Peptide Synthesis Strategies
The primary application of this compound is as a protected amino acid in peptide synthesis. The benzyl ester of the C-terminus is particularly valuable in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in SPPS.[5] This strategy relies on the differential acid lability of the protecting groups: the N-terminal Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the C-terminal benzyl ester and benzyl-based side-chain protecting groups require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[4][5]
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling
This protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) with this compound in solution.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-L-Alanine)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.
-
Stir the mixture for 15-20 minutes at 0°C.
-
-
Activation of the Carboxyl Group:
-
In a separate flask, dissolve the N-Boc-amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0°C in an ice bath.
-
In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the N-Boc-amino acid/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the activation to proceed for 30 minutes at 0°C.
-
-
Peptide Bond Formation (Coupling):
-
To the activated N-Boc-amino acid solution (still at 0°C), add the previously prepared free amine solution of L-Leucine benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume) to remove any unreacted amine and excess base.
-
Saturated aqueous NaHCO₃ solution (2 x volume) to remove unreacted N-Boc-amino acid and HOBt.
-
Saturated brine solution (1 x volume) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, the protected dipeptide, can be purified by recrystallization or silica gel column chromatography.
-
Protocol 2: Incorporation in Solid-Phase Peptide Synthesis (SPPS) using a Boc/Bzl Strategy
L-Leucine benzyl ester can be anchored to a resin to initiate SPPS. The following is a general workflow.
Workflow:
-
Resin Preparation: Start with a suitable resin, such as Merrifield resin (chloromethylated polystyrene).
-
Attachment of the First Amino Acid: The cesium salt of Boc-L-Leucine is typically used to esterify the resin, forming the benzyl ester linkage.
-
Deprotection: The N-terminal Boc group is removed with a solution of TFA in DCM (typically 25-50%).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as DIPEA in DCM.
-
Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt or HBTU/DIPEA) and coupled to the free amine on the resin-bound leucine.
-
Capping (Optional): To block any unreacted amino groups, an acetylation step with acetic anhydride can be performed.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the desired peptide chain is assembled, the peptide is cleaved from the resin, and the benzyl ester and side-chain protecting groups are removed simultaneously using a strong acid like HF or TFMSA, typically in the presence of scavengers to prevent side reactions.[5]
Deprotection of the Benzyl Ester
The removal of the C-terminal benzyl ester is a critical final step. Two primary methods are employed:
Method A: Strong Acid Cleavage
This is the standard method in the Boc/Bzl strategy.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole) to trap the benzyl cations generated during cleavage and prevent side reactions.[5]
Procedure (General):
-
The peptide-resin is treated with the strong acid and scavengers at low temperatures (typically 0°C).
-
The reaction time varies depending on the specific peptide sequence and protecting groups.
-
The acid is removed under vacuum, and the crude peptide is precipitated with cold diethyl ether.
-
The precipitated peptide is then purified, typically by reverse-phase HPLC.
Method B: Catalytic Hydrogenolysis
This method offers a milder alternative to strong acids.[5]
Reagents:
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (e.g., hydrogen gas, ammonium formate, or formic acid)
-
Solvent (e.g., methanol, ethanol, DMF)
Procedure:
-
The protected peptide is dissolved in a suitable solvent.
-
The Pd/C catalyst is added (typically 10-50% by weight).
-
The mixture is subjected to a hydrogen atmosphere or a hydrogen donor is added.
-
The reaction is stirred at room temperature and monitored by HPLC or TLC.
-
Upon completion, the catalyst is removed by filtration (e.g., through Celite).
-
The solvent is evaporated to yield the deprotected peptide.
Quantitative Data and Comparisons
The selection of a C-terminal protecting group is crucial for a successful peptide synthesis strategy. The following table compares the benzyl ester with other common protecting groups.
| Protecting Group | Cleavage Condition | Stability | Advantages | Disadvantages |
| Benzyl Ester | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection.[5] | Requires harsh cleavage conditions or catalytic methods that can be poisoned; risk of alkylation side reactions.[5] |
| Methyl/Ethyl Ester | Saponification (NaOH) | High | Stable to acid. | Base-labile, risk of racemization and side reactions during saponification. |
| tert-Butyl Ester | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in the Fmoc/tBu strategy. | Not fully stable to repeated Boc deprotection cycles.[5] |
A specific example of a reaction yield for a synthesis involving L-leucine benzyl ester tosylate resulted in a 48.7% yield of the purified product after crystallization.[7] However, yields are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Visualizing the Workflow and Concepts
Caption: Workflow for solution-phase peptide synthesis.
Caption: The cycle of solid-phase peptide synthesis.
Caption: Deprotection strategies for benzyl esters.
References
protocol for the esterification of L-leucine to its benzyl ester
Application Notes: Synthesis of L-Leucine Benzyl Ester
These application notes provide a comprehensive overview and a detailed protocol for the esterification of the amino acid L-leucine to its corresponding benzyl ester. This process is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The benzyl ester serves as a crucial protecting group for the carboxylic acid functionality of L-leucine, preventing it from participating in unwanted side reactions during peptide chain elongation.[1][][3] The protocol described herein is based on the well-established Fischer-Speier esterification method, which has been optimized for safety and efficiency.[4][5]
The primary application of L-leucine benzyl ester is as an intermediate in both solution-phase and solid-phase peptide synthesis.[3][6] By protecting the C-terminus, the amino group remains free to react with the activated carboxyl group of the incoming amino acid, allowing for the stepwise construction of a peptide sequence. The benzyl protecting group is favored due to its stability under various coupling conditions and its relatively straightforward removal by catalytic hydrogenolysis.
The most common method for synthesizing amino acid benzyl esters is the Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5][7][8] The reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed by azeotropic distillation using a Dean-Stark apparatus.[4][9] While historically, hazardous solvents like benzene or toluene were used for this purpose, modern protocols advocate for the use of safer alternatives such as cyclohexane, which also forms an effective azeotrope with water.[7][10] The product is often isolated as a stable, crystalline p-toluenesulfonate salt, which is easier to handle and purify than the free ester.[1][11][12]
Experimental Protocol: Fischer-Speier Esterification of L-Leucine
This protocol details the synthesis of L-leucine benzyl ester p-toluenesulfonate salt via Fischer-Speier esterification using cyclohexane as a safe azeotroping agent.
Materials:
-
L-Leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Cyclohexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, combine L-leucine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.
-
Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the p-toluenesulfonate salt of the product precipitates upon cooling, it can be collected by filtration. Otherwise, proceed with the following extraction steps.
-
Transfer the mixture to a separatory funnel. The organic layer can be washed sequentially with a saturated solution of sodium bicarbonate and brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]
-
-
Crystallization and Isolation:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline this compound salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the Fischer-Speier esterification of L-leucine.
| Parameter | Value/Range | Notes |
| Molar Ratio (L-Leucine : Benzyl Alcohol : p-TsOH) | 1 : 1.1-1.5 : 1.1-1.2 | An excess of benzyl alcohol and a slight excess of the acid catalyst are typically used to drive the reaction. |
| Solvent | Cyclohexane or Toluene | Cyclohexane is the recommended safer alternative to toluene, benzene, or carbon tetrachloride.[7][10] |
| Reaction Temperature | Reflux temperature of the solvent | For cyclohexane, the boiling point is approximately 81°C. |
| Reaction Time | 4-24 hours | The reaction is monitored by the collection of water in the Dean-Stark trap. |
| Yield | Generally high (>90%) | Yields can be excellent under optimized conditions. |
| Melting Point (p-toluenesulfonate salt) | 153-160 °C | A key physical property for product identification.[11][14] |
Visualizations
Reaction Scheme
Caption: Chemical reaction for the synthesis of L-leucine benzyl ester.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. This compound salt [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. nbinno.com [nbinno.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application of L-Leucine Benzyl Ester in Fragment Condensation Strategy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of large peptides and proteins is a formidable challenge, often hindered by issues such as low yields, aggregation, and difficult purifications. The fragment condensation strategy offers a powerful solution by assembling smaller, purified peptide fragments into a larger polypeptide chain. This approach minimizes the accumulation of deletion sequences and allows for the purification of intermediates, leading to a final product of higher purity. A key element in this strategy is the judicious use of protecting groups. L-Leucine benzyl ester (Leu-OBzl) is a valuable C-terminal protecting group for peptide fragments intended for condensation. The benzyl ester provides sufficient stability during the synthesis of the fragment and can be selectively cleaved under relatively mild conditions, such as catalytic hydrogenation, which preserves the integrity of the final peptide.[1][2]
These application notes provide a detailed overview and experimental protocols for the application of L-Leucine benzyl ester in the fragment condensation strategy for peptide synthesis.
Core Concepts
The fragment condensation strategy employing L-Leucine benzyl ester involves several key stages:
-
Synthesis of Peptide Fragments: Two or more peptide fragments are synthesized, typically via solid-phase peptide synthesis (SPPS) or solution-phase synthesis. One fragment is synthesized with a C-terminal L-Leucine benzyl ester, while the other fragment possesses a free N-terminus.
-
Fragment Condensation (Coupling): The purified fragments are coupled together in solution. This involves the activation of the C-terminal carboxyl group of one fragment and its reaction with the N-terminal amino group of the other.
-
Deprotection: Following the successful condensation of the fragments, the protecting groups, including the C-terminal benzyl ester, are removed to yield the final, unprotected peptide.
-
Purification: The final peptide is purified to homogeneity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Data Presentation
Table 1: Comparison of Deprotection Methods for Benzyl Esters
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Room temperature, 1 atm H₂ | Clean reaction, high yield, mild conditions.[1] | Requires specialized hydrogenation apparatus; catalyst can be pyrophoric. | 90-98 |
| Catalytic Transfer Hydrogenation | Formic acid, 10% Pd/C | Room temperature | No need for H₂ gas, safer; good for peptides.[5][6] | May require longer reaction times for some substrates. | 85-95 |
| Acid-Catalyzed Cleavage | Anhydrous HF or TFMSA/TFA | 0 °C to room temperature | Effective for simultaneous deprotection of other acid-labile groups.[7][8] | Harsh conditions can lead to side reactions; requires specialized equipment for HF. | 70-90 |
Table 2: Common Coupling Reagents for Fragment Condensation
| Coupling Reagent/Additive | Typical Solvent(s) | Key Features |
| DCC/HOBt | Acetonitrile, DCM, DMF | Classic and effective combination; HOBt suppresses racemization.[9] |
| DIC/HOBt | DMA, DCM | Similar to DCC/HOBt but the urea byproduct is soluble, simplifying purification. |
| HBTU/DIEA | DMF | Efficient coupling but can lead to a higher degree of racemization in the presence of a strong base.[10] |
| HATU/Collidine | DMF | Effective for sterically hindered couplings with reduced racemization compared to HBTU.[10] |
| COMU | DMF | Third-generation uronium salt with a good safety profile, enhanced solubility, and low racemization.[11] |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide Fragment (Boc-Ala-Leu-OBzl)
This protocol describes the solution-phase synthesis of a model dipeptide fragment, Boc-Ala-Leu-OBzl, which can then be used in a fragment condensation reaction.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Leucine benzyl ester hydrochloride (H-Leu-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile
-
Ethyl acetate
-
0.33 M Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-L-Alanine (10.0 mmol), L-Leucine benzyl ester hydrochloride (10.0 mmol), and HOBt·H₂O (10.0 mmol) in acetonitrile (46 mL), add DIEA (20.0 mmol) at 0 °C.
-
To this mixture, add a solution of DCC (10.0 mmol) in acetonitrile (7 mL) at 0 °C and stir for 1 hour.
-
Allow the suspension to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the suspension to remove the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (75 mL) and wash sequentially with 0.33 M citric acid solution (50 mL), saturated sodium bicarbonate solution (50 mL, twice), and water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Boc-Ala-Leu-OBzl as a white solid. A typical yield is around 87%.
Protocol 2: Fragment Condensation
This protocol outlines the coupling of the synthesized Boc-Ala-Leu-OBzl fragment with another peptide fragment having a free N-terminus (e.g., H-Gly-Phe-NH₂).
Materials:
-
Boc-Ala-Leu-OBzl (from Protocol 1)
-
H-Gly-Phe-NH₂ (or another N-terminally deprotected peptide fragment)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Boc Deprotection of Boc-Ala-Leu-OBzl:
-
Dissolve Boc-Ala-Leu-OBzl (1.0 eq.) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The resulting H-Ala-Leu-OBzl·TFA salt is used in the next step.
-
-
Coupling Reaction:
-
Dissolve the N-terminally deprotected peptide fragment (e.g., H-Gly-Phe-NH₂) (1.0 eq.) and HOBt (1.1 eq.) in DMA.
-
In a separate flask, dissolve H-Ala-Leu-OBzl·TFA (1.0 eq.) in DMA and neutralize with DIEA (1.1 eq.).
-
Add the neutralized H-Ala-Leu-OBzl solution to the first fragment solution.
-
Add DIC (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the protected tetrapeptide by column chromatography or preparative HPLC.
-
Protocol 3: Deprotection of the Benzyl Ester by Catalytic Transfer Hydrogenation
This protocol describes the final deprotection of the benzyl ester from the condensed peptide fragment.
Materials:
-
Protected peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)[5]
-
Methanol
Procedure:
-
Dissolve the protected peptide (1 equivalent) in a mixture of methanol and formic acid (e.g., 9:1 v/v).[5]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Protocol 4: Purification of the Final Peptide by RP-HPLC
Materials:
-
Crude deprotected peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the solution to remove any particulates.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes).[3][4]
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mandatory Visualizations
Caption: Synthesis of a dipeptide fragment with a C-terminal benzyl ester.
Caption: General workflow for the fragment condensation strategy.
Caption: Simplified mechanism of benzyl ester deprotection via hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Peptides Involving L-Leucine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of dipeptides utilizing L-Leucine benzyl ester as the nucleophilic (amine) component. The chemoenzymatic approach offers significant advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and the absence of racemization, making it a valuable tool in green chemistry and the development of sensitive peptide-based therapeutics.[1][2] This document outlines protocols for two commonly used proteases, Thermolysin and Papain, and presents relevant data to guide experimental design.
Introduction to Chemoenzymatic Peptide Synthesis (CEPS)
Chemoenzymatic peptide synthesis is a hydrolase-catalyzed method for the stereoselective formation of peptide bonds.[1][2] This technique circumvents the need for extensive side-chain protection and deprotection steps often required in conventional chemical synthesis.[1] Proteases, which naturally hydrolyze peptide bonds, can be manipulated to favor the reverse reaction—peptide bond formation—under specific, kinetically controlled conditions.[2] This is typically achieved by using an N-terminally protected amino acid ester as the acyl donor and an amino acid ester, such as L-Leucine benzyl ester, as the acyl acceptor (nucleophile). The enzyme forms a reactive acyl-enzyme intermediate with the donor, which is then aminolyzed by the nucleophile to form the dipeptide.[2]
Advantages of the Enzymatic Approach:
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffer systems at or near neutral pH and at ambient or slightly elevated temperatures, preserving the integrity of sensitive functional groups.[1][3]
-
High Stereospecificity: Enzymes are inherently chiral catalysts and are highly selective for L-amino acids, thus eliminating the risk of racemization—a common side reaction in chemical peptide synthesis.[1][2]
-
Reduced Need for Protecting Groups: The high specificity of enzymes often obviates the need for side-chain protection, simplifying the overall synthetic route.
-
Environmentally Friendly: The use of aqueous solvents and biodegradable catalysts aligns with the principles of green chemistry.[1]
Section 1: Thermolysin-Catalyzed Dipeptide Synthesis
Thermolysin is a thermostable metalloproteinase that exhibits a strong preference for catalyzing peptide bond formation involving hydrophobic amino acid residues.[4] The enzyme's specificity for a hydrophobic residue at the P1' position (the amino group donor of the newly formed peptide bond) makes L-Leucine benzyl ester an excellent substrate.[4][5] The synthesis is often driven to completion by the precipitation of the sparingly soluble dipeptide product from the aqueous reaction medium.
Experimental Protocol: Synthesis of Z-L-Phenylalanyl-L-Leucine Benzyl Ester (Z-Phe-Leu-OBn)
This protocol describes the synthesis of the dipeptide Z-Phe-Leu-OBn, a model reaction illustrating the utility of thermolysin in coupling an N-protected hydrophobic amino acid with L-Leucine benzyl ester.
Materials:
-
N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) (Acyl Donor)
-
L-Leucine benzyl ester (H-Leu-OBn) (Nucleophile)
-
Thermolysin (EC 3.4.24.27)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Ethyl acetate
Procedure:
-
Substrate Preparation: In a temperature-controlled reaction vessel, suspend Z-Phe-OH (1 equivalent) in 0.1 M Tris-HCl buffer (pH 7.5).
-
Nucleophile Addition: Add H-Leu-OBn (1.5 equivalents) to the suspension.
-
Enzyme Addition: Add Thermolysin to the mixture. The enzyme can be used in its free, crystalline form or immobilized on a solid support for easier recovery and reuse. A typical enzyme concentration is 0.01 mM.
-
Reaction Conditions: Incubate the reaction mixture with vigorous stirring at a controlled temperature (e.g., 40°C). The product, Z-Phe-Leu-OBn, is sparingly soluble and will precipitate from the solution, driving the reaction equilibrium towards synthesis.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, with yields often exceeding 95%.[6]
-
Product Isolation: After the reaction reaches completion, collect the precipitated product by filtration.
-
Purification: Wash the precipitate thoroughly with water to remove the buffer salts and any unreacted starting materials. Subsequently, wash with a non-polar organic solvent like hexane to remove residual non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data: Thermolysin Kinetics
The efficiency of thermolysin-catalyzed peptide synthesis is dependent on the nature of both the carboxyl and amine components. The following table presents kinetic data for the condensation of Z-L-Phenylalanine with various amine components, illustrating the enzyme's substrate specificity. While data for L-Leucine benzyl ester is not directly available, L-Leucinanilide serves as a close analogue.
| Carboxyl Component (Acyl Donor) | Amine Component (Nucleophile) | Apparent Km (mM) | Apparent kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |
| Z-Phe-OH | H-Leu-NHPh | 5.9 | 1000 | 170 |
| Z-Phe-OH | H-Phe-NH₂ | 14 | 200 | 14 |
| Z-Phe-OH | H-Ala-NH₂ | 50 | 10 | 0.2 |
| Z-Phe-OH | H-Gly-NH₂ | 33 | 2 | 0.06 |
Table adapted from data on the thermolysin-catalyzed synthesis of peptide bonds. The data illustrates the preference for hydrophobic amine components.[4][6]
Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed catalytic mechanism for thermolysin.
Section 2: Papain-Catalyzed Dipeptide Synthesis
Papain, a cysteine protease from papaya latex, is another versatile enzyme for peptide synthesis.[7] It exhibits broad substrate specificity and can be used in aqueous buffers, often with a small percentage of an organic co-solvent to aid in substrate solubility.[8] Papain-catalyzed reactions are typically performed under kinetically controlled conditions at a slightly alkaline pH.
Experimental Protocol: Synthesis of Z-Alaninyl-L-Leucine Benzyl Ester (Z-Ala-Leu-OBn)
This protocol outlines a general procedure for the papain-catalyzed coupling of Z-L-Alanine with L-Leucine benzyl ester.
Materials:
-
N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH) (Acyl Donor)
-
L-Leucine benzyl ester (H-Leu-OBn) (Nucleophile)
-
Papain (EC 3.4.22.2)
-
HEPES buffer (0.2 M, pH 8.0) containing NaCl (0.2 M) and CaCl₂ (20 mM)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Z-Ala-OH (1 equivalent) and H-Leu-OBn (1 equivalent) in a minimal amount of DMF (e.g., 10% v/v of the final reaction volume).
-
Buffer Addition: Add the HEPES buffer (pH 8.0) to the reaction mixture.
-
Enzyme Addition: Add papain to the solution to a final concentration of approximately 8-10 μM.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25°C).
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Product Isolation: Once the reaction is complete, the product can be extracted using an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃, and brine. After drying over anhydrous MgSO₄, the solvent is evaporated. The crude product can be purified by silica gel column chromatography.
Quantitative Data: Papain-Catalyzed Synthesis Yields
The yield of papain-catalyzed dipeptide synthesis is influenced by the nature of the substrates and the reaction conditions. The table below presents typical yields for the synthesis of various dipeptides using papain.
| Acyl Donor | Nucleophile | Co-Solvent (% v/v) | pH | Temperature (°C) | Yield (%) |
| Z-Ala-OMe | H-Ala-OH | None | 9.2 | 25 | 79 |
| Z-Gly-OMe | H-Ala-OH | None | 9.2 | 25 | 71 |
| Z-Ala-OMe | H-Gln-OH | None | 9.2 | 25 | 45 |
| Z-Gly-OMe | H-Gln-OH | None | 9.2 | 25 | 39 |
| Z-Glu-OBzl | H-Trp-OBn | 10% DMF | 8.0 | 25 | ~60 (isolated) |
Table adapted from data on papain-catalyzed dipeptide synthesis. Yields are dependent on specific reaction conditions and substrate combinations.[8][9]
Workflow and Reaction Mechanism
The diagrams below depict the experimental workflow for papain-catalyzed peptide synthesis and its catalytic mechanism.
Conclusion
The enzymatic synthesis of peptides using L-Leucine benzyl ester as a key building block is a robust and efficient methodology. Both thermolysin and papain serve as effective catalysts, each with its own specific advantages and optimal reaction conditions. By leveraging the principles of kinetic-controlled synthesis, researchers can achieve high yields of stereochemically pure peptides. These protocols and data provide a solid foundation for the development and optimization of chemoenzymatic strategies in peptide and protein engineering, drug discovery, and the large-scale production of peptide-based active pharmaceutical ingredients.
References
- 1. P1 specificity of aqualysin I (a subtilisin-type serine protease) from Thermus aquaticus YT-1, using P1-substituted derivatives of Streptomyces subtilisin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Papain-catalysed synthesis of dipeptides: a novel approach using free amino acids as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of L-Leucine Benzyl Ester in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent the racemization of L-Leucine benzyl ester during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using L-Leucine benzyl ester?
A1: Racemization is the process where a stereochemically pure compound, such as L-Leucine benzyl ester, is converted into a mixture of enantiomers (in this case, L- and D-Leucine benzyl ester).[1] In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making it a critical parameter to control.
Q2: What are the primary chemical mechanisms that cause racemization during the coupling of L-Leucine benzyl ester?
A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid being coupled to L-Leucine benzyl ester can intramolecularly cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral enolate can then be attacked by the amino group of L-Leucine benzyl ester from either side, leading to a mixture of the desired L-L dipeptide and the undesired D-L dipeptide.[1]
-
Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate without forming an oxazolone. This pathway is more prevalent under strongly basic conditions.
Caption: Primary mechanisms of racemization during peptide coupling.
Q3: Which factors in my coupling reaction have the most significant impact on the racemization of L-Leucine benzyl ester?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[2] Onium salt reagents (e.g., HBTU, HATU, COMU) and phosphonium salt reagents (e.g., PyBOP) are generally preferred for minimizing racemization.[2]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial when using carbodiimides, as they form active esters that are less prone to racemization.[1]
-
Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases can increase racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over stronger bases like diisopropylethylamine (DIPEA).[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial.
-
Solvent: The polarity of the solvent can play a role, although its effect is often coupled with the solubility of the reactants.
Troubleshooting Guides
Issue: I am observing a significant amount of the diastereomeric impurity in my product after coupling with L-Leucine benzyl ester.
This is a common issue that can be addressed by systematically evaluating and optimizing your reaction conditions.
Caption: A logical workflow for troubleshooting high racemization.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
Your first line of defense against racemization is the appropriate choice of coupling reagent and, if necessary, an additive.
-
If you are using a carbodiimide (DCC, DIC, EDC):
-
Action: Always use an additive. HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.
-
-
If you are already using an onium salt (HBTU, HATU) or phosphonium salt (PyBOP):
-
Action: Consider switching to a different class of reagent. For particularly sensitive couplings, phosphonium-based reagents are sometimes associated with lower racemization levels. Newer generation uronium salts like COMU may also offer improved performance.
-
Step 2: Assess Your Base
The base plays a crucial role in the racemization process.
-
If you are using a strong, non-hindered base (e.g., DIPEA):
-
Action: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine. Also, ensure you are using the minimum necessary equivalents of the base.
-
-
If your amino acid salt requires a base for neutralization:
-
Action: Use the exact stoichiometry of a weaker base required to free the amine of L-Leucine benzyl ester just before the coupling step.
-
Step 3: Control the Reaction Temperature
-
If you are running your reaction at room temperature or elevated temperatures:
-
Action: Perform the coupling at a lower temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature. For very sensitive substrates, maintaining the reaction at 0 °C for a longer period may be necessary.
-
Step 4: Consider Solvent Effects
While often a secondary factor, the solvent can influence racemization.
-
Action: Ensure your reactants are fully dissolved. If solubility is an issue in less polar solvents like dichloromethane (DCM), consider using a more polar solvent like N,N-dimethylformamide (DMF) or a mixture of solvents.
Quantitative Data on Racemization
While specific data for L-Leucine benzyl ester is not extensively published, the following table, based on studies of the racemization-prone Fmoc-Ser(tBu)-OH, illustrates the impact of different coupling conditions on the percentage of epimerization. This can serve as a guide for selecting conditions for your L-Leucine benzyl ester couplings.
| Coupling Reagent/Additive | Base (equivalents) | Solvent | Temperature (°C) | % Epimerization (D-isomer) |
| HATU / HOAt | NMM (2.0) | DMF | 25 | < 1.0 |
| HBTU / HOBt | DIPEA (2.0) | DMF | 25 | 1.5 - 3.0 |
| DIC / Oxyma | - | DMF | 25 | < 0.5 |
| DIC / HOBt | - | DCM | 25 | 1.0 - 2.5 |
| DCC / HOBt | - | DCM | 25 | 2.0 - 5.0 |
| DEPBT | DIPEA (2.0) | DMF | 25 | < 0.5 |
| PyBOP | DIPEA (2.0) | DMF | 25 | < 1.0 |
Note: This data is illustrative and the extent of racemization can vary depending on the specific N-protected amino acid being coupled to L-Leucine benzyl ester.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an N-Protected Amino Acid to L-Leucine Benzyl Ester using DIC/Oxyma
This protocol describes a solution-phase coupling designed to minimize racemization.
Materials:
-
N-protected L-amino acid (e.g., Fmoc-L-Alanine) (1.0 eq)
-
L-Leucine benzyl ester p-toluenesulfonate salt (1.05 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)
-
N-methylmorpholine (NMM) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Amine Component: a. In a round-bottom flask under an inert atmosphere, dissolve the this compound salt in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add NMM dropwise and stir for 15-20 minutes at 0 °C to generate the free amine.
-
Activation of the Carboxylic Acid: a. In a separate flask under an inert atmosphere, dissolve the N-protected L-amino acid and Oxyma in anhydrous DCM. b. Cool this solution to 0 °C. c. Slowly add DIC to the solution with continuous stirring. d. Allow the activation to proceed for 10-15 minutes at 0 °C.
-
Coupling Reaction: a. Transfer the activated amino acid solution to the flask containing the free amine of L-Leucine benzyl ester at 0 °C. b. Allow the reaction mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by silica gel chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the newly formed dipeptide.
1. Sample Preparation:
a. After the coupling reaction and purification, dissolve a small amount of the dipeptide product in the HPLC mobile phase.
2. Chiral HPLC Analysis:
a. Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective. b. Mobile Phase: The mobile phase composition will depend on the specific column and dipeptide. A typical starting point for polysaccharide-based columns is a mixture of hexane and isopropanol. For macrocyclic glycopeptide columns, a polar organic or reversed-phase mode with a buffer (e.g., ammonium acetate) in methanol/water may be used. c. Flow Rate: Typically 0.5 - 1.0 mL/min. d. Detection: UV detection at a wavelength where the dipeptide absorbs (e.g., 220 nm or 254 nm). e. Analysis: Inject the sample and analyze the chromatogram. The L-L and D-L diastereomers should be resolved into two separate peaks. The percentage of racemization can be calculated from the relative peak areas.
Caption: Workflow for chiral HPLC analysis of racemization.
References
common side reactions with L-Leucine benzyl ester p-toluenesulfonate in SPPS
Welcome to the technical support center for the use of L-Leucine benzyl ester p-toluenesulfonate in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with using this compound in SPPS?
The primary challenges with this compound stem from the inherent properties of both the L-Leucine residue and the benzyl ester protecting group. The most frequently encountered side reactions include:
-
Incomplete Coupling: L-Leucine is a β-branched amino acid, which causes significant steric hindrance. This can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine and resulting in deletion sequences.
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline or glycine are in the first two positions of the peptide sequence.[1] The use of a C-terminal benzyl ester can make the peptide more susceptible to this intramolecular cyclization, which results in the cleavage of the dipeptide from the resin.[2]
-
Racemization: While less common for aliphatic amino acids like leucine during coupling compared to residues like histidine or cysteine, racemization can still occur, particularly under harsh basic conditions or with certain coupling reagents.[3][4] The use of a benzyl ester has been noted to potentially increase racemization risk during the preparation of the amino acid derivative itself, especially at high temperatures.
Q2: How does the p-toluenesulfonate counter-ion affect the SPPS process?
The p-toluenesulfonate (tosylate) salt form of the L-Leucine benzyl ester primarily enhances the compound's stability and solubility, making it easier to handle and dissolve in standard SPPS solvents.[5][6][7] During the coupling step, the tosylate salt must be neutralized in situ with a non-nucleophilic base (e.g., DIPEA or NMM) to generate the free amine for reaction. The choice and amount of base can influence the extent of side reactions like racemization.[5][7]
Q3: Can the benzyl ester protecting group be cleaved prematurely during synthesis?
The benzyl ester is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions used for Boc deprotection. However, repeated exposure to strong bases can potentially lead to low levels of premature cleavage, although this is not a commonly reported issue under standard SPPS conditions.
Troubleshooting Guides
Issue 1: Incomplete Coupling of L-Leucine Benzyl Ester
Symptoms:
-
Positive ninhydrin (Kaiser) test after the coupling step, indicating the presence of unreacted primary amines.
-
Presence of deletion sequences (peptide lacking the leucine residue) in the final product, as identified by mass spectrometry.
-
Low overall yield of the target peptide.
Root Causes:
-
Steric Hindrance: The bulky isobutyl side chain of leucine hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Peptide Aggregation: Sequences rich in hydrophobic residues like leucine can aggregate on the resin, making reactive sites inaccessible.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Double Coupling | Repeat the coupling step with a fresh solution of activated L-Leucine benzyl ester. | This is the most common and often effective initial approach. |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimides (e.g., DIC) to a uronium/aminium salt-based reagent like HATU, HBTU, or HCTU.[8] | These reagents are more reactive and efficient for sterically hindered couplings. |
| Increase Reaction Time and/or Temperature | Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Gently increasing the temperature (e.g., to 30-40°C) can also improve reaction kinetics. | Higher temperatures can increase the risk of racemization and other side reactions, so this should be done with caution. |
| Optimize Solvent | Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it can improve the solvation of the peptide and resin. | Ensure the use of high-purity, anhydrous solvents. |
Experimental Protocol: Double Coupling with HATU
-
Initial Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid.
-
Prepare the activated amino acid solution: Dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Double Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Prepare a fresh solution of activated L-Leucine benzyl ester as in step 1.
-
Add the fresh solution to the resin and couple for another 1-2 hours.
-
-
Final Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
-
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, resulting in very low final yield.
-
Identification of the cyclic dipeptide byproduct in the cleavage solution by mass spectrometry.
-
This is most common when coupling the third amino acid, especially if the C-terminal residue is followed by Proline.
Root Causes:
-
The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.[9]
-
This is often catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[1]
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | The steric bulk of the 2-chlorotrityl linker hinders the intramolecular cyclization reaction.[9] | This is a highly effective preventative measure when synthesizing peptides where DKP formation is anticipated. |
| Incorporate a Dipeptide | Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Leu-OH) instead of single amino acids for the first two residues. | This bypasses the vulnerable dipeptidyl-resin stage. |
| Modify Deprotection Conditions | Use a milder base for Fmoc deprotection, such as 2% DBU with 5% piperazine in NMP, which has been shown to reduce DKP formation compared to 20% piperidine in DMF.[9] | Ensure the modified conditions are sufficient for complete Fmoc removal. |
Experimental Protocol: Fmoc-Deprotection with Reduced DKP Formation
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Deprotection Solution: Prepare a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.
-
Deprotection Step:
-
Drain the solvent from the resin.
-
Add the deprotection solution and agitate for 5-10 minutes.
-
Drain and repeat the deprotection step one more time.
-
-
Washing:
-
Wash the resin thoroughly with NMP (5x) to remove all traces of the deprotection reagents.
-
Proceed with the coupling of the next amino acid.
-
Caption: Strategies to mitigate DKP formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Synthesis with L-Leucine Benzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges and improve yields during peptide synthesis involving L-Leucine benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when using L-Leucine benzyl ester in peptide synthesis?
Low yields in peptide synthesis with L-Leucine benzyl ester can stem from several factors. The most common culprits include incomplete coupling reactions due to the steric hindrance of the leucine side chain, side reactions such as racemization or diketopiperazine formation, and aggregation of the growing peptide chain, which can be exacerbated by hydrophobic residues like leucine.[1][2][3] Additionally, issues with the deprotection of the N-terminal protecting group or premature cleavage of the benzyl ester can contribute to lower overall yield.[4][5]
Q2: How does the choice of coupling reagent impact the yield of peptides containing L-Leucine benzyl ester?
The selection of a coupling reagent is critical for achieving high yields, especially when coupling sterically hindered amino acids like L-Leucine.[6][7] Reagents like DCC/HOBt are commonly used, but more efficient phosphonium- or aminium-based reagents such as HBTU, HATU, or PyBOP can significantly improve coupling efficiency and reduce side reactions like racemization.[6][7][8] The choice of reagent can influence reaction kinetics and the stability of the activated amino acid, directly impacting the final peptide yield.[7][9]
Q3: What are the common side reactions associated with L-Leucine benzyl ester and how can they be minimized?
Several side reactions can occur during peptide synthesis involving L-Leucine benzyl ester. One major issue is racemization , which can be minimized by using appropriate coupling reagents and additives like HOBt or HOAt that suppress this side reaction.[8][9][10][11] Another common side reaction is the formation of diketopiperazines , particularly when the C-terminal residue is proline or glycine, leading to cleavage of the dipeptide from the resin.[3] Using sterically hindered linkers on the solid support can help mitigate this.[3] Over-activation of the carboxylic acid can also lead to unwanted modifications.[10]
Q4: Can the benzyl ester protecting group be prematurely cleaved during synthesis?
While the benzyl ester is generally stable to the mildly acidic conditions used for Boc deprotection, some premature cleavage can occur during repeated acid deprotection steps in a long synthesis, leading to a loss of peptide chains from the resin.[5] This is a more significant concern in Boc-based solid-phase peptide synthesis (SPPS). Careful control of deprotection times and conditions is necessary to minimize this loss.
Q5: How can I improve the solubility of a growing peptide chain containing hydrophobic residues like L-Leucine?
Peptide aggregation, driven by hydrophobic residues like leucine, is a major cause of low yields in SPPS.[12][13] To improve solubility and reduce aggregation, several strategies can be employed. Switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP) can enhance solvation.[1][12] The addition of chaotropic salts, such as LiCl, to the solvent can also help disrupt secondary structures and improve reagent access.[12]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Presence of deletion sequences (missing amino acids) in the final product, confirmed by mass spectrometry.[4]
-
Positive ninhydrin test after the coupling step, indicating free primary amines.[1][12]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance of L-Leucine | Extend the coupling reaction time.[14] Increase the excess of the activated amino acid and coupling reagents.[3] Switch to a more powerful coupling reagent like HATU or HCTU.[3] |
| Peptide Aggregation | Change the synthesis solvent from DMF to NMP or use a solvent mixture.[1][12] Add chaotropic salts (e.g., LiCl) to the solvent to disrupt secondary structures.[12] |
| Inefficient Activation | Ensure coupling reagents are fresh and of high quality.[3] Optimize the pre-activation time before adding the activated amino acid to the resin. |
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.[15]
-
Mass spectrometry data shows peaks corresponding to impurities with the same mass as the product (racemization) or byproducts.[15]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization | Use a racemization-suppressing additive like HOBt or HOAt with your coupling reagent.[8][10] Avoid over-activation of the amino acid by using appropriate reaction times and temperatures. |
| Diketopiperazine Formation | If synthesizing a dipeptide with C-terminal Pro or Gly, consider using a trityl-based resin to sterically hinder this side reaction.[3] |
| Incomplete Deprotection | Extend the deprotection time for the N-terminal protecting group (e.g., Fmoc).[4] Perform a ninhydrin test to confirm complete deprotection before coupling.[12] |
| Side-chain Reactions | Ensure that the side chains of other amino acids in the sequence are properly protected. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of BOC-L-Alanine with L-Leucine Benzyl Ester
This protocol describes a standard procedure for dipeptide formation in solution.[6]
Materials:
-
BOC-L-Alanine
-
L-Leucine benzyl ester p-toluenesulfonate salt
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation of the Amine Component:
-
Activation of the Acid Component:
-
In a separate flask, dissolve BOC-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[6]
-
Cool this solution to 0°C.[6]
-
Slowly add a solution of DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Allow the activation to proceed for 30 minutes at 0°C.[6]
-
-
Peptide Bond Formation (Coupling):
-
Workup and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.[6]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
The crude product can be purified by recrystallization or silica gel column chromatography.[6]
-
Protocol 2: Benzyl Ester Deprotection (Cleavage)
The benzyl ester is commonly removed by catalytic hydrogenation.[6]
Materials:
-
Protected peptide with a C-terminal benzyl ester
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Data Presentation
Table 1: Comparison of Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Typical Yield (%) | Purity (%) | Key Advantages |
| DCC/HOBt | ~85 | >95 | Cost-effective, well-established.[6] |
| HBTU/DIPEA | >90 | High | Fast reaction rates, low racemization.[6][7] |
| HATU/DIPEA | >90 | High | Very efficient for hindered couplings, low racemization.[6][7] |
| PyBOP | >90 | High | Effective, non-toxic alternative to BOP.[7] |
Table 2: Common Protecting Groups and Cleavage Conditions
| Protecting Group | Cleavage Reagent | Stability | Notes |
| Benzyl Ester (Bzl) | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc strategy.[5] |
| Methyl/Ethyl Ester | Saponification (NaOH) | High | Base-labile, risk of racemization.[5] |
| tert-Butyl Ester (tBu) | Moderate Acid (TFA) | Low | Compatible with Fmoc strategy. |
Visualizations
Caption: Workflow for Solution-Phase Peptide Coupling.
Caption: Troubleshooting Logic for Low Peptide Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
troubleshooting low coupling efficiency of L-Leucine benzyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low coupling efficiency of L-Leucine benzyl ester in peptide synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency with L-Leucine benzyl ester is a common issue, often stemming from its bulky side chain and the steric hindrance it imposes. This guide provides a systematic approach to diagnosing and resolving these challenges.
Initial Assessment: Is the Coupling Reaction Inefficient?
The first step is to confirm that the low yield is due to an inefficient coupling reaction.
How to Investigate:
-
Qualitative Analysis: Perform a test cleavage on a small amount of the resin-bound peptide and analyze the product by mass spectrometry (MS). The presence of the expected mass confirms that the synthesis is at least partially successful.
-
Quantitative Analysis: To determine the extent of unreacted starting material, a small aliquot of the reaction mixture can be analyzed by High-Performance Liquid Chromatography (HPLC).
-
On-Resin Monitoring: Utilize a colorimetric test, such as the Kaiser test or bromophenol blue test, to detect the presence of unreacted primary amines on the resin. A strong positive result after the coupling step indicates a failed or incomplete reaction.
Troubleshooting Workflow
If low coupling efficiency is confirmed, follow this workflow to identify and address the root cause.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with L-Leucine benzyl ester?
A1: The primary causes include:
-
Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the benzyl ester protecting group, can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance, or the reagent may have degraded due to moisture.
-
Poor Solubility: Inadequate dissolution of reactants can lead to an incomplete reaction.
-
Side Reactions: The formation of byproducts such as diketopiperazines or racemized products can reduce the yield of the desired peptide.[2]
Q2: Which coupling reagents are most effective for L-Leucine benzyl ester?
A2: For sterically hindered amino acids like L-Leucine, more powerful coupling reagents are generally recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often more effective than carbodiimides such as DCC or EDC.[3][4] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices.[4]
Q3: How can I minimize racemization during the coupling of L-Leucine benzyl ester?
A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, can be minimized by:
-
Using Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings can suppress racemization.[4]
-
Choosing the Right Reagent: Uronium/aminium and phosphonium-based reagents generally lead to less racemization.[4]
-
Controlling Temperature: Performing the activation and initial coupling steps at a lower temperature (e.g., 0 °C) can reduce the risk of racemization.[4]
-
Minimizing Base Exposure: Prolonged exposure to strong bases can promote racemization. Use the minimum amount of a sterically hindered base like diisopropylethylamine (DIPEA) necessary.[5]
Q4: What is diketopiperazine formation and how can it be prevented?
A4: Diketopiperazine (DKP) formation is an intramolecular cyclization that can occur at the dipeptide stage, leading to cleavage from the resin and termination of the peptide chain.[2][6] This is particularly problematic when proline is the second amino acid in the sequence. To prevent DKP formation:
-
Use a 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit the cyclization reaction.
-
Incorporate a dipeptide: Coupling a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage.[6]
-
Use in situ neutralization protocols: This can help to suppress DKP formation in Boc-based synthesis.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
The following table provides a general comparison of the performance of common coupling reagents in sterically hindered reactions. Yields are representative and can vary based on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield (%) | Reaction Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 60-80 | 12-24 hours | Cost-effective. | Slower reaction times, formation of insoluble DCU byproduct, higher risk of racemization without additives. |
| EDC/HOBt | 70-90 | 4-12 hours | Water-soluble urea byproduct simplifies workup.[3] | Can be less effective for highly hindered substrates. |
| HBTU/DIPEA | >90 | < 2 hours | Fast and efficient, less racemization than carbodiimides.[4] | Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HATU/DIPEA | >95 | < 1 hour | Very fast and highly effective for difficult couplings, low racemization.[4][8] | Higher cost. |
| PyBOP/DIPEA | >90 | < 2 hours | Efficient, byproducts are generally less hazardous.[4] | Can be less reactive than HATU for the most challenging couplings. |
| COMU/DIPEA | >95 | < 1 hour | High coupling efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[9] | Higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU (Solid-Phase)
This protocol is suitable for the efficient coupling of L-Leucine benzyl ester in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Resin with free N-terminal amine
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Protocol 2: Monitoring Coupling Efficiency by HPLC
This protocol outlines a general method for analyzing the reaction mixture to determine the extent of coupling.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: At a specific time point, take a small aliquot of the reaction mixture. If it is a solid-phase reaction, cleave the peptide from a small amount of resin. Dilute the sample with the initial mobile phase composition.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) should be used to separate the starting materials from the product.
-
-
Analysis: Integrate the peak areas of the unreacted L-Leucine benzyl ester and the desired peptide product to determine the coupling efficiency.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Solubility of L-Leucine Benzyl Ester p-Toluenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of L-Leucine benzyl ester p-toluenesulfonate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: What key factors influence the solubility of this compound?
A2: The solubility of this compound is primarily influenced by:
-
Solvent Polarity: As a salt, it tends to be more soluble in polar solvents that can solvate both the ammonium and tosylate ions. "Like dissolves like" is a key principle.[2]
-
Temperature: For most solids, solubility increases with temperature.[3] This can be leveraged to create supersaturated solutions, although caution is advised as the compound may precipitate upon cooling.
-
Presence of Co-solvents: The addition of a co-solvent can significantly alter the polarity of the reaction medium and improve solubility.
-
Ionic Strength: The presence of other salts in the reaction mixture can impact solubility through the common-ion effect or by altering the overall ionic strength of the solution.
Q3: Can I use this compound directly in my reaction, or do I need to neutralize it first?
A3: this compound is the salt form and is often used directly in reactions where the presence of the p-toluenesulfonic acid counterion is acceptable. However, for reactions requiring the free amine, such as peptide couplings, it is common practice to neutralize the salt in situ with a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to generate the free L-Leucine benzyl ester.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen reaction solvent.
-
Possible Cause 1: Inappropriate Solvent Choice. The polarity of your solvent may not be suitable for dissolving the salt.
-
Solution:
-
Consult the solvent polarity chart and select a more polar solvent if your current choice is nonpolar (e.g., switch from hexane to dichloromethane or THF).
-
If using a moderately polar solvent, consider switching to a more polar option like acetonitrile, DMF, or DMSO.
-
-
-
Possible Cause 2: Insufficient Temperature. The reaction may be conducted at a temperature too low to achieve the desired solubility.
-
Solution:
-
Gently warm the mixture while stirring. Be mindful of the thermal stability of your other reagents.
-
Always perform a small-scale test to ensure that heating does not cause degradation.
-
-
-
Possible Cause 3: Saturation Limit Reached. You may be trying to dissolve more solute than the solvent can handle at the given temperature.
-
Solution:
-
Increase the volume of the solvent.
-
If increasing the solvent volume is not feasible, consider performing the reaction under more dilute conditions.
-
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Possible Cause 1: Change in Temperature. A decrease in the reaction temperature can lead to precipitation if the solution was saturated at a higher temperature.
-
Solution: Maintain a consistent reaction temperature using a temperature-controlled bath.
-
-
Possible Cause 2: Change in Solvent Composition. The addition of a less polar reagent or solvent during the reaction can decrease the overall polarity of the medium, causing the salt to crash out.
-
Solution:
-
Add reagents slowly to avoid localized changes in polarity.
-
Consider using a co-solvent system from the start that can accommodate all reaction components.
-
-
-
Possible Cause 3: Reaction Byproduct Formation. A change in the ionic composition of the reaction mixture could be affecting solubility.
-
Solution: Analyze the reaction mixture to identify any byproducts that might be influencing solubility. This may require adjusting the reaction conditions or purification strategy.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Qualitative Solubility | Notes |
| Hexane | 0.1 | Insoluble | Not recommended as a primary solvent. |
| Toluene | 2.4 | Sparingly Soluble | May require heating to achieve dissolution. |
| Diethyl Ether | 2.8 | Sparingly Soluble | Often used as an anti-solvent for precipitation. |
| Dichloromethane (DCM) | 3.1 | Moderately Soluble | A common solvent for reactions involving this compound. |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | Good general-purpose solvent. |
| Acetonitrile (MeCN) | 5.8 | Soluble | A good choice for achieving higher concentrations. |
| Dimethylformamide (DMF) | 6.4 | Soluble | Often used in peptide synthesis.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar solvent capable of dissolving a wide range of compounds. |
| Methanol (MeOH) | 5.1 | Soluble | Known to be a good solvent for this compound.[1] |
Note: This table provides estimated qualitative solubilities based on general chemical principles and available data. It is highly recommended to perform experimental solubility tests for your specific application.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath or hot plate
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a vial containing a magnetic stir bar.
-
Initial Addition: Weigh a small, known amount (e.g., 10 mg) of this compound and add it to the solvent.
-
Equilibration: Stir the mixture at a constant temperature for a set period (e.g., 15-30 minutes) to allow for dissolution.
-
Observation: Observe the solution. If all the solid has dissolved, proceed to the next step. If not, continue stirring for a longer period or consider the substance sparingly soluble at this concentration.
-
Incremental Addition: Continue adding small, pre-weighed increments of the compound to the solution, allowing for equilibration after each addition.
-
Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged stirring.
-
Calculation: Calculate the approximate solubility by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., in mg/mL or g/L).
Visualizations
References
impact of the p-toluenesulfonate counter-ion on peptide synthesis reactions
This guide provides researchers, scientists, and drug development professionals with technical support for using amino acid derivatives with a p-toluenesulfonate (tosylate, TosOH) counter-ion in peptide synthesis. It covers common issues, troubleshooting strategies, and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered when using amino acid tosylate salts.
Question: My amino acid tosylate salt is not dissolving well in DMF. What should I do?
Answer: Poor solubility of amino acid salts in Dimethylformamide (DMF) is a common issue that can hinder coupling efficiency. While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) often provides better solubility for protected amino acids and can be a direct replacement.[1][2]
Consider the following troubleshooting steps:
-
Switch Solvents: Substitute DMF with NMP, which can better solvate the peptide resin and reagents, especially for hydrophobic sequences.[2][3]
-
Use a Solvent Mixture: In some cases, solvent mixtures containing DMSO have been used to disrupt aggregation and improve solubility.[3]
-
Specialized Solvent System: For particularly difficult cases, a solvent system of DMF containing a strong acid (like TosOH) and a tertiary base with a low pKa (like pyridine) has been shown to effectively dissolve amino acids for acylation.[4]
-
Gentle Warming & Sonication: Gentle warming or brief sonication of the amino acid solution (before adding to the resin) can aid dissolution. However, exercise caution, especially with sensitive amino acids, to avoid degradation or racemization.
Question: I am observing low coupling efficiency or an incomplete reaction with a tosylate-protected amino acid. How can I improve the yield?
Answer: Low coupling efficiency is often linked to solubility issues or steric hindrance. If a qualitative test (like the Kaiser test) indicates free amines after a coupling step, the reaction is incomplete.
Here are strategies to improve coupling outcomes:
-
Perform a Double Coupling: Immediately after the first coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated amino acid.
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 3-4 hours to allow the reaction to proceed to completion.
-
Change Activation Method: For sterically hindered or racemization-prone amino acids like Histidine, using a reagent like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) can suppress side reactions and improve outcomes.[5][6]
-
Use In Situ Activation: To minimize the risk of racemization with sensitive residues like Histidine, add the coupling reagent (e.g., DIC) directly to the mixture of the amino acid and the resin-bound peptide.[5] This reduces the time the activated amino acid spends in solution.
Question: Are there specific side reactions associated with the p-toluenesulfonate counter-ion?
Answer: The p-toluenesulfonate anion is generally considered a spectator ion and is not typically reactive under standard Solid-Phase Peptide Synthesis (SPPS) conditions.[7] However, the choice of protecting groups on the amino acid itself is critical.
-
Histidine Considerations: When using Boc-His(Tos)-OH, the tosyl protecting group on the side chain can be labile to HOBt, an additive frequently used in coupling reactions.[8] This makes this derivative best suited for synthesizing shorter peptides or for introducing histidine near the N-terminus.[8]
-
Arginine Considerations: For arginine, side reactions such as lactam formation are a known issue, but this is related to the amino acid structure and side-chain protecting group (e.g., Pbf) rather than the counter-ion.[9] The Pbf protecting group is effective at minimizing other side reactions like the alkylation of tryptophan residues during cleavage.[10][11]
Frequently Asked Questions (FAQs)
Question: What is the role of a counter-ion like p-toluenesulfonate?
Answer: Amino acids, particularly those with basic side chains, are often prepared and supplied as salts to improve their shelf-life, stability, and handling characteristics. The counter-ion is the ion that forms the salt with the protonated amino acid. Common counter-ions in peptide synthesis include p-toluenesulfonate (tosylate), hydrochloride (Cl⁻), and trifluoroacetate (TFA⁻).[12][13] The presence of the counter-ion can influence properties like crystallinity, hygroscopicity, and solubility.[14]
Question: When should I choose an amino acid with a tosylate counter-ion versus a hydrochloride (HCl) salt?
Answer: The choice between a tosylate and a hydrochloride salt often depends on the specific amino acid and experimental priorities.
-
Handling: Tosylate salts are often more crystalline and less hygroscopic than their HCl counterparts, which can make them easier to weigh accurately.
-
Solubility: HCl salts may exhibit better solubility in standard solvents like DMF.
-
Cost and Availability: Both forms are widely available, but relative cost may vary.
Ultimately, both are used successfully in SPPS, and the choice may come down to laboratory preference or specific requirements of the peptide sequence.
Question: Does the tosylate counter-ion need to be removed before the coupling reaction?
Answer: No, the tosylate counter-ion does not need to be removed. During the coupling step, a base (typically DIPEA) is added to neutralize the protonated N-terminal amine of the growing peptide chain on the resin. This same base also neutralizes the amino acid salt in the coupling solution, allowing the free amine of the amino acid to participate in the reaction.
Quantitative Data
| Property | H-Arg(Pbf)-OH (Free Base) | H-Arg(Pbf)-OH · HCl | H-Arg(Pbf)-OH · TosOH |
| Typical Form | Crystalline solid | Crystalline solid | Crystalline solid |
| Handling | Standard | Can be hygroscopic | Generally less hygroscopic, easy to handle |
| Solubility in DMF | Moderate | Generally Good | Moderate, may be lower than HCl salt |
| Solubility in NMP | Good | Good | Good[1] |
| Common Issues | Potential for δ-lactam formation during activation, leading to inactive species and deletion sequences.[9] | Potential for δ-lactam formation during activation. | Potential for δ-lactam formation during activation. |
| Mitigation Strategy | Use in situ activation with DIC/Oxyma; avoid prolonged pre-activation steps.[5][9] | Use in situ activation; consider NMP as a solvent to reduce viscosity and improve reagent penetration.[9] | Use in situ activation; consider NMP as a solvent. |
Experimental Protocols
Protocol: Manual Coupling of H-His(Trt)-OH·TosOH in Fmoc-SPPS
This protocol outlines a standard manual procedure for incorporating a tosylate salt of a protected amino acid into a peptide sequence on a solid support.[5][15]
1. Resin Preparation and Swelling a. Place the resin (e.g., 100 mg) in a suitable reaction vessel. b. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling a. In a separate vessel, dissolve H-His(Trt)-OH·TosOH (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation solution. Mix briefly (1-2 minutes). Note: Avoid prolonged pre-activation times for Histidine to minimize racemization.[5][15] c. Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours.
4. Washing a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.
5. Confirmation of Coupling (Optional but Recommended) a. Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. b. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete coupling. If the test is positive, a second coupling (Step 3) should be performed.
Visualizations
The following diagrams illustrate common workflows and logical relationships in peptide synthesis involving troubleshooting.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Caption: Diagram of a general Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 8. peptide.com [peptide.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
strategies to minimize diketopiperazine formation with N-terminal leucine esters
Welcome to the technical support center for strategies to minimize diketopiperazine (DKP) formation, with a focus on peptides containing N-terminal leucine esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide synthesis that may be related to diketopiperazine formation.
Issue 1: Significantly low yield of the final peptide, but the crude HPLC profile appears relatively clean.
-
Probable Cause: You are likely experiencing "traceless" diketopiperazine formation. This occurs when the N-terminal dipeptide (e.g., Leu-Xaa) cyclizes and cleaves from the resin during the synthesis. Since the DKP byproduct is washed away, the final crude product appears clean, masking the significant loss of material.[1][2]
-
Recommended Solutions:
-
Change the Resin: Switch from standard acid-labile resins like Wang resin to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction required for DKP formation.[1][3]
-
Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A milder cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[1][2][4][5][6]
-
Lower the Temperature: Perform the Fmoc deprotection and the subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C). This will slow down the rate of the intramolecular cyclization reaction.[1][7]
-
Use a Dipeptide Building Block: If possible, couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Leu-Xaa-OH). This strategy bypasses the vulnerable dipeptide-resin intermediate that is prone to cyclization.[3][6]
-
Issue 2: Presence of a major impurity peak in the crude HPLC with a mass corresponding to the cyclic dipeptide of Leu-Xaa.
-
Probable Cause: This is a direct indication of DKP formation where the cyclic dipeptide has been cleaved from the resin and is present in your final crude product.
-
Recommended Solutions:
-
Optimize Coupling:
-
In Situ Neutralization: For Boc-based synthesis, utilize in situ neutralization protocols to minimize the time the free N-terminal amine is available for cyclization.[3][8]
-
Coupling Reagents: The choice of coupling reagent can influence the rate of DKP formation. While carbodiimide reagents like DCC and DIC are common, uronium/aminium-based reagents such as HATU, HBTU, and COMU can be effective.[9][10][11] For sterically hindered couplings, reagents like PyAOP may be beneficial.[11] Pre-activation of the amino acid before addition to the resin can also help to avoid side reactions.[3]
-
-
Immediate Processing: After the deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid. Minimizing the time the free dipeptide-resin is exposed to basic conditions is crucial.[1]
-
Thorough Washing: Ensure extensive washing of the resin after deprotection to remove all traces of the base (e.g., piperidine) before proceeding to the next coupling step.[1]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing DKP formation.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: A diketopiperazine is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage.[4] The reaction is an intramolecular cyclization where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin.[1] This cleaves the dipeptide from the resin, leading to a substantial reduction in the yield of the desired full-length peptide and complicating the purification process.[4]
Q2: What are the key factors that promote DKP formation?
A2: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides containing a secondary amino acid like proline in the second position are particularly susceptible to DKP formation.[4][7] The steric bulk of the N-terminal amino acid side chain can also play a role; bulkier side chains may either hinder or, in some conformational contexts, promote cyclization.[12][13]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.[4][7]
-
Resin Type: The choice of resin is critical. Resins with less sterically hindered linkers, such as Wang resin, are more prone to DKP formation.[1][4]
-
Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[4][7]
-
Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of cyclization. DKP formation has been observed to proceed at different rates in solvents like DMF, NMP, and DMSO.[14][15][16]
Q3: Why is a sequence with an N-terminal leucine ester particularly susceptible to DKP formation?
A3: While proline at the second position is the most notorious promoter of DKP formation, other sequences are also susceptible. For an N-terminal leucine ester, the susceptibility depends on several factors:
-
Steric Hindrance: The isobutyl side chain of leucine provides some steric bulk, which can influence the rate of cyclization. Depending on the conformation of the dipeptide on the resin, this bulk could potentially slow down the intramolecular reaction compared to a less hindered amino acid like glycine.
-
Second Amino Acid: The nature of the second amino acid is crucial. If the second residue is proline or another residue that favors a cis-amide bond, the propensity for DKP formation will be high.
-
Ester Linkage: The ester linkage to the resin is inherently susceptible to nucleophilic attack. The free N-terminal amine of the leucine is the internal nucleophile that initiates the cyclization and cleavage.
Q4: Can the choice of coupling reagent reduce DKP formation?
A4: Yes, the coupling reagent can have an impact. The goal is to achieve a rapid coupling of the third amino acid to the dipeptide-resin, minimizing the time the free N-terminal amine is available to initiate DKP formation. Using highly efficient coupling reagents like HATU, HCTU, or COMU can be beneficial.[10][11] In cases of sterically hindered couplings, specialized reagents may be required.
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Quantitative Data Summary
The following table summarizes the effect of different deprotection conditions on DKP formation.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [2] |
| 5% Piperidine | DMF | 12.2 | [2] |
| 20% Piperidine | Toluene | 11.7 | [2] |
| 5% Piperazine | DMF | < 4 | [2] |
| 5% Piperazine | NMP | < 4 | [2] |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced | [2][5][6] |
Key Experimental Protocols
Protocol 1: Standard Fmoc-SPPS (Prone to DKP Formation)
This protocol outlines a standard procedure that is often susceptible to DKP formation, especially with sensitive sequences.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) to the resin using a standard coupling procedure (e.g., DIC/HOBt).
-
Fmoc Deprotection (Standard):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.[4]
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling: Couple Fmoc-Leu-OH using a standard coupling procedure.
-
Fmoc Deprotection (Critical Step): Repeat the deprotection procedure as in step 3. It is after this step that the free H-Leu-Xaa-Resin is highly susceptible to cyclization.
-
Subsequent Couplings: Continue with the peptide synthesis.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze by HPLC to quantify the desired peptide and the DKP byproduct.[4]
Protocol 2: Optimized Fmoc-SPPS (Minimizing DKP Formation)
This protocol incorporates modifications to suppress DKP formation.
-
Resin Selection: Start with 2-chlorotrityl chloride (2-CTC) resin.
-
First and Second Amino Acid Couplings: Follow the standard procedures for coupling the first two amino acids.
-
Fmoc Deprotection (Optimized):
-
Third Amino Acid Coupling: Immediately after deprotection and washing, proceed with the coupling of the third amino acid. Use a high-efficiency coupling reagent like HATU.
-
Temperature Control: For highly sensitive sequences, perform steps 3 and 4 at a reduced temperature (0-5°C).
-
Cleavage and Analysis: Cleave the peptide and analyze by HPLC. Compare the results with those from the standard protocol to confirm the reduction in DKP formation.
Experimental Workflow Diagram
Caption: Optimized experimental workflow to minimize DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. peptide.com [peptide.com]
- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection Conditions to Avoid Side Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during deprotection reactions. Our goal is to help you optimize your experimental conditions to minimize or eliminate the formation of unwanted side products, thereby improving yield and purity.
Frequently Asked questions (FAQs)
General Questions
-
Q1: What are the most common reasons for the formation of side products during deprotection? A1: Side product formation during deprotection can be attributed to several factors, including the inherent reactivity of the substrate, the lability of other protecting groups, the harshness of the deprotection conditions (e.g., strong acids or bases), and the generation of reactive intermediates. For instance, acid-catalyzed deprotection of Boc groups generates a reactive tert-butyl cation that can lead to alkylation of sensitive residues.[1][2]
-
Q2: How can I monitor the progress of a deprotection reaction to avoid over or under-reaction? A2: The progress of a deprotection reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly effective.[1] For Fmoc deprotection in solid-phase peptide synthesis, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy at around 301 nm.[3][4]
Protecting Group-Specific FAQs
-
Boc (tert-Butyloxycarbonyl) Group
-
Q3: What are the primary side products in Boc deprotection and how can I prevent them? A3: The main side product arises from the tert-butyl cation generated during acidic cleavage, which can cause t-butylation of nucleophilic residues like tryptophan, methionine, and cysteine.[1][2] The most effective way to prevent this is by using "scavengers" in the deprotection cocktail that trap the tert-butyl cation.[1][2]
-
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
-
Q4: What causes aspartimide formation during Fmoc deprotection and how can it be minimized? A4: Aspartimide formation is a common side reaction in peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of piperidine-mediated Fmoc deprotection.[5] To minimize this, one can use milder bases like piperazine, add a base scavenger like HOBt, or use a protecting group on the backbone amide.[5]
-
-
Cbz (Carbobenzyloxy) Group
-
Q5: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the likely causes? A5: Slow or incomplete catalytic hydrogenation of a Cbz group can be due to several factors, including catalyst poisoning by sulfur-containing compounds, poor quality or insufficient amount of the catalyst, inadequate hydrogen pressure, or poor mixing.[6][7] The deprotected amine product can also sometimes inhibit the catalyst.[6]
-
-
Benzyl (Bn) Ethers
-
Q6: What are some mild methods for benzyl ether deprotection to avoid harsh conditions? A6: While catalytic hydrogenolysis is a common and relatively mild method, it may not be suitable for substrates with other reducible functional groups.[6] Alternative mild methods include oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), especially for p-methoxybenzyl (PMB) ethers, or ozonolysis.[6][8]
-
-
Silyl Ethers
-
Q7: How can I selectively deprotect one silyl ether in the presence of others? A7: Selective deprotection of silyl ethers is achieved by exploiting the differences in their steric bulk and electronic properties.[9][10] For instance, less hindered silyl ethers are more readily cleaved under acidic conditions, while fluoride-based deprotection is faster for electron-poor silyl ethers.[10] Careful choice of reagents and reaction conditions allows for high selectivity.[9][10]
-
Troubleshooting Guides
Boc Group Deprotection
Issue: Formation of Side Products (e.g., t-Butylation)
| Possible Cause | Suggested Solution |
| Generation of reactive tert-butyl cation.[1][2] | Add scavengers to the deprotection cocktail to trap the carbocation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1][2] |
| Presence of sensitive amino acid residues (Trp, Met, Cys).[1][2] | Use a scavenger cocktail tailored to the specific residues. For example, use 1,2-ethanedithiol (EDT) for Trp and thioanisole for Met.[1] |
| Overly harsh acidic conditions. | Consider using milder acidic conditions or alternative deprotection methods if the substrate is sensitive. |
Quantitative Comparison of Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail (v/v) | Target Peptide Purity (%) | S-tert-butylated Side Product (%) | Reference(s) |
| 95% TFA / 5% Water | 85 | 15 | [3] |
| 95% TFA / 2.5% TIS / 2.5% Water | 95 | 5 | [1][3] |
| 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% EDT | >98 | <2 | [1] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 | [1] |
Experimental Workflow for Optimizing Boc Deprotection
Caption: Workflow for optimizing Boc deprotection conditions.
Fmoc Group Deprotection
Issue: Aspartimide or Diketopiperazine Formation
| Possible Cause | Suggested Solution |
| Base-catalyzed cyclization of Asp residues.[5] | Use a milder deprotection base such as piperazine instead of piperidine. Adding HOBt to the piperidine solution can also suppress aspartimide formation.[5] |
| Sequence prone to diketopiperazine formation (e.g., Pro at N-terminus).[5] | Use a combination of 2% DBU and 5% piperazine in NMP for deprotection.[11][12] Using a 2-chlorotrityl chloride (2-CTC) resin can also inhibit diketopiperazine formation.[5] |
| Prolonged exposure to basic conditions. | Reduce the deprotection time or use a lower concentration of the base. |
Quantitative Comparison of Deprotection Reagents on Side Product Formation
| Deprotection Reagent | Aspartimide Formation (%) | Diketopiperazine Formation (%) | Reference(s) |
| 20% Piperidine in DMF | High | High | [11][12] |
| 5% Piperazine in DMF | Reduced | Significantly Reduced | [11] |
| 2% DBU / 5% Piperazine in NMP | Reduced | Drastically Reduced | [11][12] |
Troubleshooting Logic for Incomplete Fmoc Deprotection
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
Cbz Group Deprotection
Issue: Incomplete Reaction or Catalyst Poisoning during Hydrogenolysis
| Possible Cause | Suggested Solution |
| Catalyst poisoning by sulfur-containing functional groups.[6][7] | Use a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, use a non-hydrogenolysis method like acid cleavage or transfer hydrogenation.[7][13] |
| Poor catalyst activity.[6][14] | Use a fresh batch of high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods.[14] |
| Insufficient hydrogen pressure.[6][14] | Increase the hydrogen pressure (e.g., to 50 psi).[14] |
| Product inhibition.[6] | Add a weak acid like acetic acid to the reaction mixture to protonate the product amine and reduce its coordination to the catalyst. |
Comparison of Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| 10% Pd/C | H₂ (1 atm) | 4-24 h | >95 | Well-established, clean.[13][15] |
| 20% Pd(OH)₂/C | H₂ (1 atm) | 4-16 h | High | More robust to poisoning.[13] |
| 10% Pd/C | Ammonium Formate | 0.5-2 h | High | Avoids H₂ gas, rapid.[7][13] |
| Pd/C + Nb₂O₅/C | H₂ (1 atm) | Significantly Shorter | Excellent | Co-catalyst accelerates the reaction.[13] |
Decision Tree for Choosing a Cbz Deprotection Method
Caption: Decision tree for selecting a Cbz deprotection method.
Detailed Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a TBDMS Ether
-
Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask.[1][16]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1][16]
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) dropwise to the stirred solution.[1][16]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and quench with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[1][16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
-
Sample Collection: During the Fmoc deprotection step in solid-phase peptide synthesis (SPPS), collect the filtrate (containing the cleaved dibenzofulvene-piperidine adduct) in a volumetric flask of known volume.[3][4]
-
Dilution: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[3]
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[3][4]
-
Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ in DMF), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the adduct.[4]
Protocol 3: Analytical HPLC Method for Peptide Purity and Impurity Analysis
-
System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[18]
-
Mobile Phase:
-
Sample Preparation: Dissolve approximately 1 mg of the lyophilized peptide in 1 mL of Mobile Phase A. Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[18]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the main peptide and quantify any impurities. For identification of side products, couple the HPLC to a mass spectrometer (LC-MS).[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Synthesized with L-Leucine Benzyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides utilizing L-Leucine benzyl ester. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to navigate the challenges associated with purifying these often hydrophobic molecules.
Troubleshooting Guide
Peptides incorporating L-Leucine benzyl ester often exhibit increased hydrophobicity, which can lead to challenges during purification. This guide addresses common issues encountered during their purification, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the benzyl ester and the leucine side chain can promote peptide aggregation.[1][2] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column.[1] 3. Column Overload: Injecting too much sample for the column's capacity.[1] | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) before diluting with the initial mobile phase.[1][2] 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[1] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1] |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis (e.g., Boc group).[1][3] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[1][2][3] 3. Racemization: Isomerization of amino acids during synthesis.[1] 4. Premature Cleavage: Some cleavage of the benzyl ester can occur during repeated acid deprotection steps in a long synthesis.[4][5] | 1. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions. 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[1] 3. Use a Shallow Gradient: A slower, more gradual gradient can improve the resolution of closely eluting impurities.[1] |
| No or Low Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent.[2] 2. Irreversible Adsorption: The hydrophobic peptide may be sticking irreversibly to the column. 3. Precipitation on Column: The peptide may precipitate at the head of the column upon injection.[2] | 1. Test Solubility: Experiment with different solvent systems for sample preparation. For highly hydrophobic peptides, initial dissolution in a strong organic solvent is recommended.[2] 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material.[1] 3. Sample Solvent Matching: Ensure the injection solvent is as compatible as possible with the initial mobile phase to prevent precipitation.[1] |
| Baseline Drift | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline.[1] 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile.[1] | 1. Precise Mobile Phase Preparation: Ensure accurate and consistent TFA concentration in both mobile phases. 2. Use High-Purity Solvents: Utilize HPLC-grade solvents and water. |
Frequently Asked Questions (FAQs)
Q1: How does the L-Leucine benzyl ester affect the hydrophobicity and purification of my peptide?
A1: The benzyl ester group, in combination with the hydrophobic side chain of leucine, significantly increases the overall hydrophobicity of the peptide.[1][2][3] This increased hydrophobicity will lead to a longer retention time on a reverse-phase HPLC column compared to the unprotected peptide.[3] While this can be advantageous for separating the target peptide from more polar impurities, it can also lead to challenges such as poor solubility in aqueous solutions and a tendency for aggregation.[2][3]
Q2: Is the benzyl ester group stable during standard RP-HPLC purification conditions?
A2: The benzyl ester is generally stable to the acidic conditions (e.g., 0.1% TFA) used in standard reverse-phase HPLC for peptide purification.[1][4] However, if other acid-labile protecting groups like Boc are present, they may be partially cleaved by TFA, especially with prolonged exposure at room temperature.[1]
Q3: What are the most common impurities to expect with peptides synthesized using L-Leucine benzyl ester?
A3: Common impurities are often related to the general process of solid-phase peptide synthesis and can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[1][2][3]
-
Truncated sequences: Peptides resulting from incomplete coupling reactions.[3]
-
Incompletely deprotected peptides: Peptides that still retain protecting groups from the synthesis.[1][2][3]
-
Products of racemization: Diastereomers formed due to the isomerization of amino acids during synthesis.[1]
Q4: When should I consider using a purification method other than RP-HPLC?
A4: While RP-HPLC is the most common and effective method for peptide purification, other techniques can be considered, especially as a preliminary purification step for very crude samples.[6] Flash chromatography, for instance, can be a viable alternative or a preceding step to HPLC, offering the advantage of greater loading capacity and reduced purification time, albeit with lower resolution.[7][8][9][10] For protected peptide fragments, recrystallization or silica gel column chromatography might also be applicable.[11]
Q5: What is the best way to remove the benzyl ester group after purification?
A5: The benzyl ester is typically removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, H₂/Pd-C) or by treatment with strong acids like HF or TFMSA.[4][12][13] Catalytic hydrogenation is a milder method.[4]
Experimental Protocols
Protocol 1: RP-HPLC Purification of a Peptide with L-Leucine Benzyl Ester
This protocol provides a general method for the purification of a peptide containing L-Leucine benzyl ester. Optimization will likely be required based on the specific characteristics of your peptide.
1. Materials:
-
Crude peptide containing L-Leucine benzyl ester
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas the solution.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN. Degas the solution.[1]
3. Sample Preparation:
-
Weigh out a small amount of your lyophilized crude peptide (e.g., 1-2 mg) for an initial analytical run.
-
Dissolve the peptide in a minimal volume of a strong organic solvent such as DMSO or ACN.[1][2]
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1 mg/mL).[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1][2]
4. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (for analytical)
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm[1]
-
Column Temperature: 30°C (can be increased to improve peak shape)[2]
-
Gradient:
-
Start with a broad "scouting" gradient to determine the retention time (e.g., 5-95% B over 30 minutes).[2]
-
Based on the scouting run, design an optimized, shallower gradient around the elution point of your target peptide. For example, if the peptide elutes at 60% B, a new gradient could be 50-70% B over 20-30 minutes.[2]
-
5. Purification and Analysis:
-
Equilibrate the column with the initial percentage of Mobile Phase B for at least 15 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.[1][2]
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
This protocol outlines a method for the removal of the C-terminal benzyl ester.
1. Materials:
-
Purified peptide with C-terminal benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or hydrogen gas)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite)
2. Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide in the chosen solvent in a reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide).
-
If using a hydrogen donor like ammonium formate, add it to the mixture. If using hydrogen gas, flush the flask with an inert gas and then introduce hydrogen gas (e.g., via a balloon).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC, or mass spectrometry).
-
-
Work-up:
Visualizations
Caption: A logical workflow for troubleshooting HPLC purification of peptides.
Caption: Workflow for the deprotection of the benzyl ester via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. italianpeptidesociety.it [italianpeptidesociety.it]
- 8. biotage.com [biotage.com]
- 9. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 10. xtalks.com [xtalks.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Peptide synthesis - Acid group protection [quimicaorganica.org]
Technical Support Center: Addressing Aggregation in Peptides Containing Hydrophobic Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with peptides containing hydrophobic residues, such as leucine.
Frequently Asked Questions (FAQs)
Q1: Why do my peptides with high leucine content aggregate?
Peptides with a high proportion of hydrophobic amino acids like leucine, isoleucine, valine, and phenylalanine are prone to aggregation.[1][2] This is due to strong intermolecular hydrophobic interactions that cause the peptide chains to associate and form insoluble aggregates.[2] These interactions can lead to the formation of stable secondary structures, such as β-sheets, which further drive the aggregation process.[2] Peptides containing over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[3]
Q2: What are the initial signs of peptide aggregation?
The initial signs of peptide aggregation can include:
-
Difficulty dissolving the lyophilized peptide powder.[4]
-
The appearance of a cloudy or turbid solution.[5]
-
Formation of a visible precipitate upon addition of an aqueous solution or during storage.[3][4]
-
In solid-phase peptide synthesis (SPPS), resin shrinking or clumping can be a physical indicator of on-resin aggregation.[2]
Q3: How can I predict if my peptide sequence is likely to aggregate?
While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation:
-
High Hydrophobic Content: A high percentage of hydrophobic residues (e.g., Val, Ile, Leu) is a strong indicator.[4]
-
β-branched Amino Acids: The presence of β-branched amino acids like valine, isoleucine, and threonine can contribute to aggregation.[2]
-
Repeating Hydrophobic Residues: Sequences with repeating hydrophobic amino acids are more prone to aggregation.[2]
-
Computational Tools: Some computational tools and aggregation parameters derived from experimental data can help predict potentially difficult sequences.[4]
Q4: Can residual TFA from purification contribute to solubility issues?
Yes, residual trifluoroacetic acid (TFA) from HPLC purification can make the peptide solution more acidic than expected.[5] This can affect the ionization state of the peptide and potentially lead to solubility problems.[5]
Troubleshooting Guides
Issue 1: Lyophilized peptide will not dissolve in aqueous buffers.
This is a common issue for peptides with high hydrophobic content. Follow this troubleshooting workflow to identify a suitable solvent system.
Caption: Troubleshooting workflow for dissolving hydrophobic peptides.
Detailed Steps:
-
Initial Solubility Test: Always start by attempting to dissolve a small amount of the peptide in the desired aqueous buffer.[6][7]
-
Organic Solvents: If the peptide is insoluble in aqueous solutions, try dissolving it in a minimal amount of an organic solvent first.[3][8] Dimethyl sulfoxide (DMSO) is often preferred due to its low toxicity in biological assays.[3] Other options include dimethylformamide (DMF) or acetonitrile.[3]
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer in a stepwise manner to reach the final desired concentration.[9] Vortex or sonicate briefly after each addition.[9]
-
pH Adjustment: The net charge of a peptide, which is influenced by pH, significantly affects its solubility.[9][10]
-
Acidic Peptides (net negative charge): Try dissolving in a basic buffer or by adding a small amount of 10% ammonium bicarbonate or aqueous ammonia.[3][9]
-
Basic Peptides (net positive charge): Attempt to dissolve in an acidic solution by adding 10% acetic acid or 0.1% TFA.[3]
-
A change of 1-3 pH units can sometimes be enough to fully solubilize a peptide.[5]
-
-
Solubilizing Additives: If the above methods fail, consider the use of additives.
-
Chaotropic Agents: Guanidine hydrochloride (6M) or urea (6M) can disrupt the hydrogen bonding network that contributes to aggregation.[3][8] However, these are denaturing agents and may not be suitable for all biological assays.[3]
-
Organic Modifiers: Small amounts of isopropanol or acetic acid can sometimes aid in solubilization.[4]
-
Issue 2: Peptide precipitates out of solution during storage or after dilution.
Precipitation after initial successful solubilization can occur due to changes in concentration, temperature, or solvent composition.
Preventative Measures and Solutions:
-
Stock Concentration: It is recommended to prepare stock solutions at a concentration of 1-2 mg/mL.[7]
-
Storage: For peptides in solution, it is advisable to prepare sterile-filtered aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]
-
Dilution: When diluting a stock solution prepared in an organic solvent, ensure rapid and thorough mixing to avoid localized high concentrations of the peptide that can promote aggregation.
-
Re-solubilization: If a peptide precipitates, it may be necessary to re-lyophilize it before attempting to re-dissolve it in a different solvent system.[3]
Data Summary Tables
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent Class | Examples | Suitability and Considerations |
| Organic Solvents | DMSO, DMF, Acetonitrile, Methanol, Isopropanol | Recommended for peptides with >50% hydrophobic residues.[3] Use a minimal amount to dissolve the peptide before diluting with an aqueous buffer.[3][9] DMSO is generally preferred for biological assays due to lower toxicity.[3] |
| Acidic Solutions | 10% Acetic Acid, 0.1% TFA, 0.1% Formic Acid | Suitable for basic peptides (net positive charge).[3] |
| Basic Solutions | 10% Ammonium Bicarbonate, Aqueous Ammonia | Suitable for acidic peptides (net negative charge).[3][9] |
| Chaotropic Agents | 6M Guanidine Hydrochloride, 6M Urea | Effective in disrupting hydrogen bonds and reducing aggregation, but can interfere with biological systems.[3] |
Table 2: Common Additives to Prevent Peptide Aggregation
| Additive Type | Examples | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, TMAO | Stabilize the native protein structure and prevent aggregation.[11] |
| Amino Acids | Arginine, Glutamate | Can bind to charged and hydrophobic regions, increasing solubility.[11] |
| Reducing Agents | DTT, β-mercaptoethanol, TCEP | Prevent oxidation of cysteine residues, which can lead to aggregation.[11] |
| Non-denaturing Detergents | Tween 20, CHAPS | Solubilize protein aggregates without denaturing the protein.[11] |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Testing
This protocol is designed to determine the optimal solvent for a hydrophobic peptide using a minimal amount of material.
Materials:
-
Lyophilized peptide
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Solvents for testing (e.g., sterile water, PBS, DMSO, 10% acetic acid, 10% ammonium bicarbonate)
Methodology:
-
Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.[6]
-
Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to the peptide.
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles or turbidity.
-
If the peptide remains insoluble, repeat steps 2-5 with a different solvent in a fresh tube of peptide. It is recommended to start with volatile solvents so they can be removed by lyophilization if the test fails.[6]
-
For peptides that dissolve in an organic solvent, perform a stepwise dilution with an aqueous buffer to ensure the peptide remains soluble at the final desired concentration.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In the 96-well plate, mix the peptide samples with the ThT working solution. For example, add 10 µL of the peptide sample to 190 µL of the ThT working solution.
-
Incubate the plate at room temperature, protected from light, for a specified period.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
An increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.
Visualization of Key Concepts
Caption: Key factors influencing peptide aggregation and corresponding mitigation strategies.
References
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing L-Leucine Benzyl Ester
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected peptides is a critical checkpoint. The incorporation of protecting groups, such as the C-terminal L-Leucine benzyl ester, is a common strategy, yet it introduces unique challenges to mass spectrometry (MS) analysis. This guide provides an objective comparison of two primary ionization techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of these modified peptides, supported by experimental considerations and detailed protocols.
The benzyl ester protecting group, while synthetically useful, is known for its lability under certain analytical conditions. This can lead to in-source decay or specific fragmentation patterns that may complicate spectral interpretation and the accurate determination of the peptide's molecular weight and structure. Understanding the nuances of each ionization technique is paramount for selecting the optimal analytical strategy.
At a Glance: ESI vs. MALDI for L-Leucine Benzyl Ester Peptide Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Soft ionization from solution | Soft ionization from a solid crystal matrix |
| Coupling to LC | Directly compatible (LC-MS/MS) | Offline coupling possible (LC-MALDI) |
| In-Source Decay | Higher potential for in-source decay of the benzyl ester group, especially with increased source temperature or voltage. | Generally "softer," with less in-source decay, particularly with optimized matrices.[1] |
| Fragment Ions | Predominantly produces b- and y-type fragment ions from the peptide backbone in collision-induced dissociation (CID). May also show neutral loss of the benzyl group. | Can produce a wider variety of fragment ions, including a-, b-, y-, and sometimes c- and z-ions, depending on the energy and matrix.[2][3] |
| Charge State | Typically produces multiply charged ions, which can be advantageous for analyzing larger peptides on instruments with a limited m/z range. | Primarily generates singly charged ions, leading to simpler spectra.[4] |
| Sample Throughput | Higher throughput with direct infusion or rapid LC gradients. | Can be higher for screening applications due to rapid analysis from a target plate. |
| Salt Tolerance | Less tolerant to salts and buffers, often requiring more stringent sample cleanup. | More tolerant to salts and non-volatile buffers.[4] |
Delving Deeper: A Comparative Analysis
Electrospray Ionization (ESI): The Workhorse for Peptide Sequencing
ESI is a widely adopted technique due to its seamless integration with liquid chromatography (LC), enabling the separation of complex peptide mixtures prior to MS analysis. However, the energy associated with the ESI process can be sufficient to induce the fragmentation of labile protecting groups like the benzyl ester, even before intentional fragmentation in the collision cell. This "in-source" fragmentation can complicate spectral interpretation by showing peaks corresponding to the deprotected peptide alongside the intact protected peptide.
Key Considerations for ESI-MS:
-
In-Source Decay: The benzyl ester group can be lost as a neutral benzyl alcohol molecule or as a benzyl radical. This in-source decay is often observed as a peak corresponding to the free carboxylic acid of the peptide. The extent of this decay can be influenced by the ESI source parameters, such as capillary temperature and voltage.
-
Collision-Induced Dissociation (CID): In tandem MS (MS/MS) experiments, CID of peptides containing L-Leucine benzyl ester will primarily yield b- and y-type fragment ions, which are informative for sequence determination. However, a prominent neutral loss of 90 Da (benzyl group) or 108 Da (benzyl alcohol) from the precursor ion is also expected.
-
Optimization: To minimize in-source decay, it is crucial to use the mildest possible ESI source conditions. This includes optimizing the capillary temperature, spray voltage, and gas flows.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Gentler Approach for Intact Mass
MALDI is often considered a "softer" ionization technique, making it well-suited for the analysis of labile molecules, including protected peptides.[5] In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to a more gentle desorption and ionization process. This often results in a lower degree of in-source fragmentation compared to ESI.
Key Considerations for MALDI-MS:
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis of protected peptides. Acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB), can cause partial cleavage of acid-labile protecting groups.[1] Neutral matrices like 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine are often preferred to minimize this effect.[1]
-
Fragmentation: While generally soft, fragmentation can still occur in MALDI, particularly at higher laser fluences. This can lead to the observation of various fragment ion types. In-source decay in MALDI can also occur, though typically to a lesser extent than in ESI.[3][6]
-
Simplicity of Spectra: MALDI predominantly produces singly charged ions, which simplifies the resulting mass spectrum and can make it easier to identify the intact molecular ion of the protected peptide.[4]
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
Sample Preparation:
-
Dissolve the peptide containing L-Leucine benzyl ester in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in a water/acetonitrile mixture.
-
A typical starting concentration is 1 mg/mL, which is then diluted to the pmol/µL range for injection.
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable for most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode.
-
Source Parameters: Optimize capillary temperature and spray voltage to minimize in-source decay. Start with a lower temperature (e.g., 200-250 °C) and adjust as needed.
-
MS1 Scan: Acquire a full scan to identify the [M+H]+ ion of the intact protected peptide.
-
MS/MS Scan: Select the [M+H]+ ion for collision-induced dissociation (CID). Optimize collision energy to achieve a good balance between precursor ion depletion and the generation of informative fragment ions.
Protocol 2: MALDI-TOF MS Analysis
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable neutral matrix (e.g., 2,4,6-trihydroxyacetophenone) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Peptide Solution: Dissolve the peptide sample to a concentration of 1-10 pmol/µL.
Sample Spotting:
-
Mix the peptide sample and matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry to promote co-crystallization.
MALDI-TOF MS Analysis:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal, to minimize in-source fragmentation.
-
Data Acquisition: Acquire spectra and look for the singly charged molecular ion [M+H]+.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes and potential fragmentation events, the following diagrams are provided.
References
- 1. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of L-Leucine benzyl ester with Boc-L-leucine in peptide synthesis
A Comparative Guide to L-Leucine Benzyl Ester and Boc-L-Leucine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is fundamental to successful peptide synthesis. This guide provides an objective comparison between two commonly used leucine derivatives: L-Leucine benzyl ester and Boc-L-leucine. While both are crucial building blocks, they serve distinct and complementary roles defined by their respective protecting groups. This analysis clarifies their functions, compares their chemical properties, and provides supporting experimental data to inform their application in synthetic workflows.
Introduction: Distinct Roles in Peptide Construction
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions by temporarily masking reactive functional groups.[1] L-Leucine benzyl ester and Boc-L-leucine are not interchangeable alternatives but are used for orthogonal purposes:
-
Boc-L-leucine is an N-terminally protected amino acid . The tert-butyloxycarbonyl (Boc) group shields the α-amino group, preventing it from acting as a nucleophile during the coupling reaction.[2] This allows the carboxylic acid of Boc-L-leucine to be activated and form a peptide bond with the free N-terminus of a growing peptide chain.
-
L-Leucine benzyl ester is a C-terminally protected amino acid . The benzyl (Bzl) ester group protects the carboxylic acid, preventing it from participating in reactions while the N-terminus is deprotected and coupled with an incoming N-protected amino acid.[3] It is often used as the starting residue in solution-phase synthesis or for protecting acidic side chains in solid-phase peptide synthesis (SPPS).
The classic Boc/Bzl protection strategy in SPPS is built on the combined use of these two types of protecting groups, where the acid-labile Boc group provides temporary N-terminal protection and the more robust benzyl groups offer "permanent" side-chain protection, removed only at the final cleavage step.[4][5]
Comparative Analysis of Protecting Groups
The functional differences between L-Leucine benzyl ester and Boc-L-leucine are dictated by the properties of the benzyl ester and Boc protecting groups, respectively.
| Feature | Boc (tert-Butoxycarbonyl) Group | Benzyl (Bzl) Ester Group |
| Role | Temporary protection of the α-amino (N-terminal) group.[2] | "Permanent" or semi-permanent protection of the α-carboxyl (C-terminal) group or side-chain carboxyl groups.[3][5] |
| Introduction | Reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] | Fischer-Speier esterification using benzyl alcohol and an acid catalyst (e.g., p-toluenesulfonic acid) or reaction with benzyl bromide.[3][6] |
| Cleavage (Deprotection) | Moderate acids. Typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane.[7][8] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][5] |
| Stability | Labile to moderate and strong acids. Stable to bases and hydrogenolysis.[5] | Stable to moderate acids (TFA) and bases. Labile to strong acids and hydrogenolysis.[3][5] |
| Common Strategy | Used in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) for sequential addition of amino acids.[4] | Used as the C-terminal anchor in solution-phase synthesis or for side-chain protection in Boc/Bzl SPPS.[9][10] |
| Potential Issues | Incomplete deprotection with sterically hindered amino acids can lead to deletion sequences.[11] The intermediate t-butyl cation can cause side reactions, requiring scavengers.[7] | Hydrogenolysis can be incompatible with sulfur-containing amino acids (Met, Cys) or other reducible groups. Strong acid cleavage requires specialized equipment (e.g., for HF).[12] |
Experimental Protocols
The following protocols are generalized methodologies for key steps involving Boc-L-leucine and L-Leucine benzyl ester.
Protocol 1: N-Terminal Boc Group Deprotection in SPPS
This protocol describes the removal of the Boc group from a resin-bound peptide to prepare it for the next coupling step.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.[13]
-
Agitate the mixture for 2-3 minutes at room temperature.[13]
-
Drain the deprotection solution and add a fresh portion of the same solution.
-
Agitate for an additional 20-30 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIPEA in DCM (2 times, 5 minutes each).
-
Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent coupling step.
-
A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine.[11]
Protocol 2: Peptide Coupling with Boc-L-Leucine
This protocol outlines a standard coupling procedure using HBTU as the activating agent.
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Boc-L-leucine (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
In a separate vessel, dissolve Boc-L-leucine and HBTU in DMF.
-
Add DIPEA to the solution to begin the pre-activation of the amino acid. Allow it to react for 1-2 minutes.[14]
-
Add the activated Boc-L-leucine solution to the swollen, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a Kaiser test (a negative result indicates successful coupling).[11]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 3: C-Terminal Benzyl Ester Deprotection via Catalytic Hydrogenolysis
This protocol describes the cleavage of a C-terminal benzyl ester in solution phase.
Materials:
-
Protected peptide with a C-terminal benzyl ester (e.g., Boc-Ala-Leu-OBzl)
-
Palladium on carbon (10% Pd/C), ~10% by weight of the peptide
-
Methanol (or another suitable solvent like Ethyl Acetate or THF)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution. The mixture should be under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.
-
Seal the flask and purge the system with H₂ gas.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude peptide with a free C-terminal carboxylic acid.[9]
Mandatory Visualizations
Caption: Chemical structures of Boc-L-leucine and L-Leucine benzyl ester.
Caption: Conceptual workflow showing the roles of protected leucines in synthesis.
Caption: Logical comparison of deprotection conditions for Boc and Benzyl groups.
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to L-Leucine Benzyl Ester and Fmoc-L-leucine-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of peptides. Among the myriad of choices for incorporating the amino acid leucine, L-Leucine benzyl ester and Fmoc-L-leucine-OH represent two distinct strategies, each with a unique set of advantages and disadvantages. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in making informed decisions for peptide synthesis workflows.
Introduction to the Competitors
L-Leucine benzyl ester is a derivative of the essential amino acid L-leucine where the carboxylic acid group is protected by a benzyl ester. It is typically available as a hydrochloride or p-toluenesulfonate salt to improve its solubility and stability[][2]. This protecting group strategy is predominantly employed in solution-phase peptide synthesis .
Fmoc-L-leucine-OH , on the other hand, is an N-terminally protected leucine derivative. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making this compound a cornerstone of solid-phase peptide synthesis (SPPS) [3][4][5].
Head-to-Head Comparison: Advantages and Disadvantages
| Feature | L-Leucine Benzyl Ester | Fmoc-L-leucine-OH |
| Primary Application | Solution-phase peptide synthesis[6] | Solid-phase peptide synthesis (SPPS)[3][5] |
| Protecting Group | C-terminal benzyl (Bzl) ester | N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Chemistry | Catalytic hydrogenation or strong acids | Mild base (e.g., 20% piperidine in DMF)[7][8][9] |
| Advantages | - Well-suited for large-scale synthesis of shorter peptides.- Potentially lower cost for the protecting group itself.- Can be used in convergent synthesis strategies. | - Enables synthesis of long peptides with high purity[5].- Automation friendly, leading to high throughput[10].- Orthogonal protecting group strategy allows for selective deprotection[].- Milder deprotection conditions preserve sensitive functional groups[]. |
| Disadvantages | - Deprotection often requires harsh conditions (e.g., strong acids or catalytic hydrogenation) which may not be compatible with sensitive functional groups[12].- Purification after each coupling step can be labor-intensive and may lead to lower overall yields.- Risk of racemization during preparation and coupling reactions[13].- Not ideal for the synthesis of very long peptides. | - The Fmoc group is bulky and can sometimes lead to aggregation during SPPS, especially in hydrophobic sequences.- Piperidine, the common deprotection reagent, is toxic and requires careful handling and disposal[7].- Higher cost of Fmoc-protected amino acids and reagents for SPPS compared to some solution-phase methods[]. |
Performance Data at a Glance
The following tables summarize key quantitative data related to the use of L-Leucine benzyl ester and Fmoc-L-leucine-OH in their respective synthesis methodologies.
Table 1: Physicochemical Properties
| Property | L-Leucine Benzyl Ester Hydrochloride | Fmoc-L-leucine-OH |
| Molecular Formula | C13H20ClNO2 | C21H23NO4 |
| Molecular Weight | 257.76 g/mol | 353.41 g/mol |
| Melting Point | 129 °C[] | 152-156 °C[14][15][16] |
| Solubility | Soluble in water and methanol[2] | Slightly soluble in water; soluble in organic solvents like DMF, DMSO, methanol, and ethanol[3][14] |
Table 2: Typical Reaction Parameters in Peptide Synthesis
| Parameter | L-Leucine Benzyl Ester (Solution-Phase) | Fmoc-L-leucine-OH (Solid-Phase) |
| Coupling Reagents | DCC/HOBt, EDC/HOBt[6][17] | HBTU/DIPEA, HATU/DIPEA, DIC/Oxyma[10] |
| Typical Coupling Time | 12-24 hours[17] | 20-60 minutes[10] |
| Typical Coupling Yield | 75-90% (dipeptide synthesis)[17] | >90%[6] |
| Deprotection Reagent | H2/Pd-C, HBr/acetic acid, or other strong acids | 20% Piperidine in DMF[7][9] |
| Typical Deprotection Time | Variable (minutes to hours) | 3-20 minutes[8][10] |
Experimental Protocols
Protocol 1: Dipeptide Synthesis using L-Leucine Benzyl Ester in Solution-Phase
This protocol describes the coupling of a Boc-protected amino acid with L-Leucine benzyl ester.
1. Preparation of L-Leucine Benzyl Ester Free Base:
-
Dissolve L-Leucine benzyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to neutralize the salt.
-
Stir the solution for 15-20 minutes at 0°C to generate the free amine[6].
2. Activation of Boc-protected Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a minimal amount of DCM. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the activation to proceed for 30 minutes at 0°C[6].
3. Coupling Reaction:
-
To the activated Boc-amino acid solution, add the freshly prepared L-Leucine benzyl ester free base solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours)[6].
4. Work-up and Purification:
-
Cool the reaction mixture to precipitate more DCU and filter it off.
-
Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by recrystallization or silica gel column chromatography[6].
5. Deprotection of Benzyl Ester:
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst through Celite and evaporate the solvent to obtain the deprotected peptide.
Protocol 2: Incorporation of Fmoc-L-leucine-OH in Solid-Phase Peptide Synthesis
This protocol outlines a standard cycle for adding Fmoc-L-leucine-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for 30-60 minutes[10].
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete Fmoc removal[10][18].
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times)[18].
3. Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-leucine-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HCTU) and an activation base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 20-60 minutes at room temperature[10].
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts[18].
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature[5].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and dry the final product[10].
Visualizing the Workflows
To better illustrate the distinct processes involved with each compound, the following diagrams outline the key steps.
Conclusion
The choice between L-Leucine benzyl ester and Fmoc-L-leucine-OH is fundamentally a choice between two different philosophies of peptide synthesis: solution-phase and solid-phase.
L-Leucine benzyl ester is a valuable reagent for the synthesis of shorter peptides, particularly when scalability is a concern. Its primary drawback lies in the often harsh deprotection conditions and the labor-intensive purification steps.
Fmoc-L-leucine-OH , in contrast, is the standard for the automated synthesis of long and complex peptides via SPPS. The mild, orthogonal deprotection chemistry and the ease of automation make it the preferred choice for most research and drug discovery applications, despite the higher cost of reagents and the potential for peptide aggregation.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the target peptide's length, complexity, and the scale of production. This guide provides the foundational knowledge and data to make a well-informed decision tailored to your specific research and development needs.
References
- 2. Cas 1738-77-8,L-Leucine benzyl ester p-toluenesulfonate salt | lookchem [lookchem.com]
- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 12. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-Leu-OH CAS#: 35661-60-0 [amp.chemicalbook.com]
- 15. Fmoc-Leu-OH | CAS#:35661-60-0 | Chemsrc [chemsrc.com]
- 16. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Carboxyl Protecting Groups: Benzyl Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a carboxyl protecting group is a critical decision that can significantly impact the success of a multi-step organic synthesis. The ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule. This guide provides an objective comparison of the benzyl ester, a widely used carboxyl protecting group, with other common alternatives, supported by experimental data and detailed protocols.
The benzyl ester is favored for its stability across a range of chemical conditions and its susceptibility to cleavage under specific, mild hydrogenolysis conditions.[1][2] However, the choice of a protecting group is intrinsically linked to the overall synthetic strategy, particularly the concept of orthogonality, which allows for the selective deprotection of one functional group in the presence of others.[1][3][4][5] This guide will explore the performance of benzyl esters in comparison to methyl, tert-butyl, allyl, and silyl esters, providing a framework for informed decision-making in complex synthetic endeavors.
Performance Comparison at a Glance
The following table summarizes the key characteristics of common carboxyl protecting groups, offering a comparative overview of their stability and deprotection methods.
| Protecting Group | Abbreviation | Formation Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl Ester | Bn | BnBr, base; BnOH, acid catalyst[6][7] | Stable to acidic and basic conditions, and many non-reductive reagents.[1][8] | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH); Lewis acids.[2][9][10] | High stability; orthogonal to many other protecting groups.[1] | Requires specific catalysts for hydrogenolysis which can be poisoned; strong acid cleavage may not be compatible with sensitive functional groups.[1] |
| Methyl Ester | Me | MeOH, acid catalyst (e.g., H₂SO₄) | Stable under mildly acidic and some basic conditions. | Acid or base-catalyzed hydrolysis (e.g., LiOH, HCl).[9][11] | Simple to introduce; readily available reagents. | Can be difficult to cleave in the presence of other base or acid-sensitive groups. |
| tert-Butyl Ester | tBu | Isobutylene, acid catalyst; tBuOH, DCC | Stable to basic and nucleophilic reagents, and hydrogenolysis.[1][11] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[1][11] | Facile cleavage under mild acidic conditions; orthogonal to base-labile and hydrogenolytically cleaved groups.[1] | Potential for side reactions from the formation of tert-butyl cations; premature deprotection during repeated mild acid treatments.[1] |
| Allyl Ester | ABE | Allyl alcohol, DCC/DMAP | Stable to acidic and basic conditions. | Pd(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄, scavenger).[3] | Cleavage under very mild, neutral conditions; orthogonal to most other protecting groups. | Requires specific and sometimes expensive palladium catalysts. |
| Silyl Ester (e.g., TBDMS) | TBDMS | TBDMS-Cl, imidazole | Stable to non-acidic and non-fluoride conditions. | Fluoride ion sources (e.g., TBAF); acidic conditions.[9][11] | Readily cleaved under mild, specific conditions. | Labile to both acidic and basic conditions, limiting its application in some synthetic routes.[11] |
Orthogonal Protection Strategies
The principle of orthogonal protection is paramount in the synthesis of complex molecules such as peptides and natural products.[3][4] It allows for the sequential removal of different protecting groups without affecting others. The choice between benzyl and other esters is often dictated by the protecting groups on other functionalities, like the amino group in peptide synthesis.
For instance, in solid-phase peptide synthesis (SPPS), two main strategies dominate:
-
Boc/Bzl Strategy: Utilizes an acid-labile tert-butoxycarbonyl (Boc) group for the N-terminus and benzyl-based groups for side-chain and C-terminus protection.[1][5]
-
Fmoc/tBu Strategy: Employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl-based groups for the side chains.[1][5]
This highlights the critical interplay between different protecting groups and the necessity of a well-thought-out protection strategy.
Experimental Protocols
Detailed methodologies for the formation and deprotection of key carboxyl protecting groups are provided below.
Benzyl Ester
Formation (Fischer Esterification) [12][13]
-
Reactants: To a solution of the carboxylic acid (1.0 eq) in toluene is added benzyl alcohol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Workup: After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection (Catalytic Hydrogenolysis) [2][10]
-
Preparation: The benzyl ester (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) (10 mol%) is carefully added to the solution.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring and Workup: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through Celite® to remove the catalyst, and the solvent is removed under reduced pressure to yield the deprotected carboxylic acid.
tert-Butyl Ester
Formation
-
Reactants: The carboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Isobutylene is bubbled through the solution, or liquid isobutylene (1.5-2.0 eq) is added, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: The reaction mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by the addition of saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the tert-butyl ester.
Deprotection [1]
-
Reactants: The tert-butyl ester (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Cleavage: Trifluoroacetic acid (TFA) (5-10 eq) is added, and the mixture is stirred at room temperature.
-
Workup: The solvent and excess TFA are removed under reduced pressure. The residue is often co-evaporated with toluene to remove residual TFA, yielding the carboxylic acid.
Allyl Ester
Formation
-
Reactants: To a solution of the carboxylic acid (1.0 eq), allyl alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in DCM at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction: The mixture is stirred at room temperature overnight.
-
Workup: The dicyclohexylurea precipitate is filtered off. The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The product is purified by chromatography.
Deprotection
-
Reactants: The allyl ester (1.0 eq) is dissolved in an appropriate solvent (e.g., THF or DCM). A scavenger such as dimedone or morpholine (2-3 eq) is added.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) is added.
-
Reaction: The reaction is stirred at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Workup: The reaction mixture is concentrated, and the crude product is purified by chromatography or crystallization to remove the catalyst and scavenger byproducts.
Conclusion
The choice of a carboxyl protecting group is a strategic decision that must be tailored to the specific requirements of a synthetic route. The benzyl ester offers a robust and versatile option, particularly within the Boc/Bzl peptide synthesis framework. However, a thorough understanding of the stability and cleavage conditions of other common protecting groups, such as the acid-labile tert-butyl ester and the orthogonally cleaved allyl ester, is essential for the rational design of efficient and successful multi-step syntheses in modern organic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. amherst.edu [amherst.edu]
- 13. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Labyrinth of Peptide Sequencing: A Comparative Guide to Validating Peptides Synthesized with L-Leucine Benzyl Ester
For researchers, scientists, and drug development professionals, the precise validation of a synthetic peptide's amino acid sequence is a cornerstone of quality control and functional assurance. This is particularly critical when employing protected amino acids, such as L-Leucine benzyl ester, in the synthesis process. The presence of the C-terminal benzyl ester protecting group introduces specific analytical challenges that necessitate a careful selection of validation methodology. This guide provides an objective comparison of the primary analytical methods for peptide sequence validation—Edman degradation and mass spectrometry (including Liquid Chromatography-Tandem Mass Spectrometry and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry)—with a focus on their application to peptides synthesized using L-Leucine benzyl ester.
At a Glance: Comparing the Titans of Peptide Sequencing
The choice of an analytical method hinges on a balance of factors including the need for N-terminal sequence confirmation, sample purity, throughput requirements, and the level of detail required for the entire peptide sequence. The following table summarizes the key performance characteristics of Edman degradation, LC-MS/MS, and MALDI-TOF MS for the validation of peptides, with special considerations for those containing L-Leucine benzyl ester.
| Feature | Edman Degradation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) |
| Primary Principle | Sequential chemical cleavage of N-terminal amino acids. | Inference of sequence from mass differences of fragment ions. | Measurement of the mass-to-charge ratio of intact molecular ions. |
| Accuracy | Very high (>99% efficiency per amino acid) for N-terminal sequencing.[1] | High; dependent on data quality and algorithm. Can be impacted by protecting groups. | Primarily for molecular weight confirmation; sequencing requires tandem MS (TOF/TOF). |
| Sensitivity | Low to moderate (10-100 picomoles).[1] | High (low picomole to femtomole).[2] | High (sub-picomole). |
| Throughput | Low; sequential, one residue at a time.[3] | High; compatible with LC for automated analysis of multiple samples.[2] | High; rapid analysis of multiple samples from a target plate.[4] |
| Sequence Length | Typically limited to 30-50 residues from the N-terminus.[1] | Can provide full sequence coverage, including internal sequences.[2] | Primarily for intact mass; sequencing length depends on TOF/TOF capabilities. |
| Handling of Mixtures | Not suitable for complex mixtures.[5] | Excellent for analyzing and sequencing multiple peptides in a single run.[2] | Can analyze mixtures, but ion suppression can be an issue.[4] |
| Effect of Benzyl Ester | Requires prior deprotection of the C-terminal benzyl ester. | Can be analyzed directly, but the protecting group can influence fragmentation and complicate spectra. Deprotection is recommended for unambiguous sequencing. | Can analyze the protected peptide to confirm its mass. Softer ionization minimizes in-source fragmentation of the protecting group compared to ESI.[6] |
Delving Deeper: A Head-to-Head Comparison of Methodologies
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, this classical chemical method provides unambiguous, residue-by-residue determination of the N-terminal amino acid sequence.[1] Its high accuracy makes it an invaluable tool for confirming the initial sequence of a synthetic peptide and for identifying any N-terminal modifications.
However, Edman degradation has its limitations. It is a low-throughput and time-consuming process, typically taking about an hour per amino acid residue.[3][7] A critical prerequisite for analyzing peptides synthesized with L-Leucine benzyl ester is the complete removal of the C-terminal benzyl ester protecting group prior to sequencing. Failure to deprotect the C-terminus can interfere with the chemistry of the sequencing process.
Mass Spectrometry: A Powerful and Versatile Approach
Mass spectrometry (MS) has become the workhorse of modern proteomics and peptide analysis due to its high sensitivity, speed, and versatility.[8] It can be used to determine the molecular weight of the intact peptide and to deduce its sequence by fragmenting the molecule and analyzing the resulting mass spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry.[9] It is highly effective for analyzing complex mixtures and can provide full sequence coverage of a peptide.[2] Peptides containing L-Leucine benzyl ester can be analyzed directly by LC-MS/MS. However, the presence of the benzyl ester group can lead to complex fragmentation patterns and potential in-source decay (fragmentation in the ion source), which can complicate spectral interpretation. For unambiguous sequence confirmation, it is often advantageous to analyze the peptide both with and without the protecting group.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI is a "soft" ionization technique that is particularly well-suited for determining the molecular weight of intact peptides with high accuracy and sensitivity.[4][6] It is generally less prone to causing in-source fragmentation of labile protecting groups like benzyl esters compared to electrospray ionization (ESI) used in LC-MS.[6] This makes MALDI-TOF an excellent tool for confirming the successful synthesis of the fully protected peptide. For sequence information, MALDI instruments can be equipped with tandem MS capabilities (MALDI-TOF/TOF), which allows for the fragmentation of selected peptide ions.
Experimental Protocols: A Step-by-Step Guide
Deprotection of C-Terminal Benzyl Ester
Prior to Edman degradation and for cleaner LC-MS/MS sequencing, the benzyl ester group must be removed. Catalytic hydrogenation is a common and effective method.
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (or another suitable solvent)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the protected peptide in methanol in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Flush the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Edman Degradation Workflow
Procedure:
-
Sample Preparation: Load approximately 1-10 picomoles of the purified and deprotected peptide onto a polyvinylidene difluoride (PVDF) membrane.[2]
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[10]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.[10]
-
Extraction and Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.[10]
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[11]
-
Repetition: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.[10]
LC-MS/MS Workflow
Procedure:
-
Sample Preparation: Dissolve the peptide sample (either protected or deprotected) in a solvent compatible with LC-MS, typically a mixture of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%).[12]
-
Liquid Chromatography (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the peptide from impurities and other components.[12]
-
Ionization: The eluting peptide is introduced into the mass spectrometer and ionized, most commonly by electrospray ionization (ESI).[9]
-
MS1 Analysis: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).
-
Fragmentation: Selected precursor ions are isolated and fragmented in a collision cell using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[12]
-
MS2 Analysis: The resulting fragment ions are analyzed in a second stage of mass spectrometry to generate a tandem mass spectrum (MS/MS).[12]
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum, which correspond to the loss of individual amino acids. This can be done manually or using specialized de novo sequencing software.[12]
MALDI-TOF MS Workflow
Procedure:
-
Sample Preparation: Mix a small amount of the peptide sample (typically the protected peptide) with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[13]
-
Spotting and Crystallization: Spot the mixture onto a MALDI target plate and allow the solvent to evaporate, resulting in the co-crystallization of the peptide and the matrix.[13]
-
Desorption and Ionization: The target plate is introduced into the mass spectrometer, and the sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the peptide molecules.[4]
-
Time-of-Flight Analysis: The ionized peptides are accelerated into a flight tube, and their time-of-flight to the detector is measured.[4]
-
Mass Determination: The mass-to-charge ratio of the peptide is calculated based on its time-of-flight, providing a highly accurate measurement of its molecular weight.
Conclusion: Selecting the Optimal Strategy
The validation of peptides synthesized with L-Leucine benzyl ester requires a thoughtful and often multi-faceted analytical approach. For unambiguous N-terminal sequence confirmation of the final, deprotected product, Edman degradation remains an unparalleled, albeit low-throughput, method.
For a comprehensive analysis, a combination of mass spectrometry techniques is highly recommended. MALDI-TOF MS is the preferred method for rapidly confirming the molecular weight of the intact, protected peptide, taking advantage of its softer ionization that minimizes fragmentation of the benzyl ester group. Following this, LC-MS/MS on the deprotected peptide provides the most effective means of obtaining full sequence coverage and identifying any potential modifications or deletions that may have occurred during synthesis or deprotection.
By understanding the strengths and limitations of each of these powerful analytical tools, researchers can design a robust validation strategy that ensures the integrity and quality of their synthetic peptides, ultimately accelerating their research and development endeavors.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. pcl.tamu.edu [pcl.tamu.edu]
- 7. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 8. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. ehu.eus [ehu.eus]
- 12. benchchem.com [benchchem.com]
- 13. manoa.hawaii.edu [manoa.hawaii.edu]
A Comparative Guide to Chiral Purity Analysis of L-Leucine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of L-Leucine benzyl ester p-toluenesulfonate is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary techniques for the chiral analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and instrumentation requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H NMR with Chiral Solvating Agent |
| Principle | Direct physical separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomeric derivatives on a chiral capillary column. | In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable mobile phase. | Derivatization is required to increase volatility. | Dissolution in a deuterated solvent and addition of a CSA. |
| Instrumentation | HPLC system with a chiral column and UV detector. | GC system with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer. |
| Sensitivity | High, suitable for detecting trace enantiomeric impurities. | Very high, especially with MS detection. | Lower compared to chromatographic methods. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample, plus derivatization time. | Rapid data acquisition (minutes), but sample preparation can vary. |
| Quantitative Data | Excellent quantitative performance with high precision and accuracy. | Good quantitative performance, but can be affected by derivatization efficiency. | Good for determining enantiomeric ratios, but precision can be lower than chromatography. |
| Key Advantage | Direct analysis without derivatization, robust and widely applicable. | High resolution and sensitivity. | Minimal sample preparation and non-destructive. |
| Key Disadvantage | Higher cost of chiral columns. | Derivatization can be time-consuming and introduce errors. | Lower sensitivity and potential for signal overlap. |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the separation of amino acid benzyl esters.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral polysaccharide-based column (e.g., Chiralpak IA or similar) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm particle size. A Newcrom R1 column has also been reported for the analysis of O-Benzyl-L-leucine toluene-p-sulphonate.[3]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol. For columns like Newcrom R1, a reverse-phase mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is used.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Performance: This method is expected to provide baseline resolution of the L- and D-enantiomers. The retention times and resolution will depend on the specific chiral stationary phase and mobile phase composition used.
Method 2: Chiral Gas Chromatography (GC)
Direct GC analysis of this compound is not feasible due to its low volatility. A derivatization step is necessary.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Protocol (General Approach):
-
Esterification and Acylation: A common approach involves a two-step derivatization. First, the carboxylic acid is esterified (if not already an ester), and then the amino group is acylated. For the subject compound, the amino group needs to be derivatized.
-
Acylation Reagent: Use a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative, or a perfluoroacylating agent like pentafluoropropionic anhydride (PFPA).[4]
-
Reaction Conditions: The reaction is typically carried out by heating the sample with the derivatization reagent in a suitable solvent (e.g., acetonitrile) at a specific temperature and time (e.g., 100 °C for 4 hours for MTBSTFA).
Chromatographic Conditions:
-
Column: Chiral capillary column, such as Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 3-5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.
Expected Performance: With successful derivatization, chiral GC can offer very high resolution and sensitivity for the enantiomers of leucine.[5][6]
Method 3: ¹H NMR with a Chiral Solvating Agent (CSA)
This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation.[7][8][9]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Solvating Agent:
-
Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture.
-
The interaction between the enantiomers of the analyte and the chiral solvating agent will form diastereomeric complexes, which should result in the splitting of one or more proton signals in the spectrum. For amino acid benzyl esters, the proton on the stereogenic α-carbon is often the best-differentiated signal.[7][8]
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess (% ee) from the ratio of the integrals: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Expected Performance: This method is generally less sensitive than chromatographic techniques but is very rapid and requires minimal sample preparation. The accuracy of the enantiomeric excess determination depends on the degree of signal separation and the quality of the integration. For leucine benzyl ester, the steric hindrance of the side chain may affect the degree of enantiodiscrimination by Mosher's acid.[7][8]
Visualizations
Experimental Workflow for Chiral Purity Analysis
Caption: General workflow for the chiral purity analysis of this compound.
Principle of Chiral Separation by HPLC
Caption: Enantiomers interact differently with the chiral stationary phase, leading to their separation.
Principle of ¹H NMR with a Chiral Solvating Agent
Caption: Formation of diastereomeric complexes in solution leads to distinct and quantifiable NMR signals.
References
- 1. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Benzyl-L-leucine toluene-p-sulphonate | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of the Benzyl Ester Protecting Group Under Various Coupling Conditions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The benzyl (Bzl) ester is a frequently employed protecting group for the C-terminal carboxyl group and for the side chains of acidic amino acids like aspartic acid and glutamic acid, particularly within the Boc/Bzl orthogonal protection strategy.[1][2] Its stability throughout the iterative cycles of peptide chain elongation and its predictable cleavage under specific conditions are critical for achieving high yield and purity of the final peptide. This guide provides an objective comparison of the benzyl ester's stability under various amide bond-forming (coupling) conditions, supported by data from the literature and detailed experimental protocols.
Orthogonal Protection and the Role of the Benzyl Ester
In Solid-Phase Peptide Synthesis (SPPS), orthogonality is a crucial concept, requiring that the protecting groups for the N-terminus, C-terminus, and reactive side chains can be removed under distinct conditions without affecting others.[2][3] The Boc/Bzl strategy, while sometimes termed "quasi-orthogonal," achieves selectivity through differential acid lability.[2][4] The Nα-Boc group is removed with moderate acid (e.g., Trifluoroacetic Acid - TFA), while the more robust benzyl ester requires strong acids like Hydrofluoric Acid (HF) or catalytic hydrogenolysis for cleavage.[2][3] The primary advantage of the benzyl ester is its pronounced stability to the moderately acidic conditions used for repetitive Boc group removal, ensuring the C-terminal anchor remains intact throughout the synthesis.[2]
Data Presentation: Benzyl Ester Stability
The stability of the benzyl ester is generally very high under the neutral or basic conditions typical of most coupling reactions. The primary reagents used for amide bond formation do not typically cleave the benzyl C-O bond. The following table summarizes the stability of the benzyl ester group in the presence of common coupling reagents and additives.
| Coupling Reagent/System | Base (Equivalents) | Solvent | Typical Reaction Time | Stability/Cleavage | Remarks |
| DCC / HOBt | DIEA or NMM (1-2 eq.) | DCM / DMF | 1-4 hours | High Stability (>99%) | A standard, cost-effective method in Boc-SPPS. The insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[5] |
| EDC / HOBt | DIEA or NMM (1-2 eq.) | DCM / DMF | 1-4 hours | High Stability (>99%) | The urea byproduct is water-soluble, simplifying workup. EDC is often the reagent of choice for conjugating peptides to proteins.[6][7] |
| HBTU / HOBt | DIEA or NMM (2 eq.) | DMF | 15-60 min | High Stability (>99%) | Highly efficient uronium salt-based reagent with low racemization, especially with HOBt addition.[8] |
| HATU / HOAt | DIEA or NMM (2 eq.) | DMF | 5-20 min | High Stability (>99%) | One of the most powerful and rapid coupling reagents, ideal for sterically hindered couplings.[6][8][9] Benzyl esters have been found to be stable under these conditions, even with microwave assistance.[9] |
| PyBOP / HOBt | DIEA or NMM (2 eq.) | DMF | 15-60 min | High Stability (>99%) | Phosphonium salt-based reagent that minimizes asparagine and glutamine dehydration side reactions.[8] |
Experimental Protocols
Protocol 1: General Peptide Coupling Using HATU
This protocol describes a standard coupling cycle for adding the next Boc-protected amino acid to a resin-bound peptide chain where the C-terminus is protected as a benzyl ester (e.g., on Merrifield resin).
Materials:
-
Peptide-resin (e.g., Boc-Ala-Merrifield resin)
-
Boc-protected amino acid (3 equivalents)
-
HATU (3 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4-5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
50% Trifluoroacetic Acid (TFA) in DCM
-
10% DIEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM. Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM. Agitate for 25-30 minutes.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in a minimal amount of DMF.
-
Add the activation solution to the resin, followed by DIEA (4-5 eq.).
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[10]
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
Protocol 2: Assessing Benzyl Ester Stability Under Coupling Conditions
This protocol is designed to test the stability of the benzyl ester linkage to prolonged exposure to coupling reagents.
Materials:
-
Boc-Amino Acid-Merrifield Resin (e.g., Boc-Gly-OCH₂-C₆H₄-resin)
-
Coupling reagent to be tested (e.g., HATU, 3 equivalents)
-
Base (e.g., DIEA, 4-5 equivalents)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Place a known amount of the Boc-Amino Acid-Merrifield resin into a reaction vessel.
-
Exposure to Coupling Reagents:
-
Swell the resin in DMF.
-
Prepare a "mock" coupling solution containing the coupling reagent (e.g., HATU) and base (DIEA) in DMF, but without the subsequent amino acid.
-
Add this solution to the resin and agitate at room temperature for an extended period (e.g., 4-12 hours). This simulates multiple coupling cycles or a very difficult, prolonged coupling.
-
-
Washing: After the exposure time, thoroughly wash the resin with DMF, DCM, and methanol to remove all residual reagents. Dry the resin under vacuum.
-
Cleavage from Resin:
-
Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 1-2 hours at room temperature.[1] This step cleaves the benzyl ester linkage to release the C-terminal amino acid.
-
-
Analysis:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the cleaved product with cold diethyl ether.
-
Centrifuge, decant the ether, and dissolve the crude product in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the sample by RP-HPLC and Mass Spectrometry.
-
Interpretation: Compare the amount of the expected cleaved amino acid with any potential byproducts. The absence of significant side products confirms the high stability of the benzyl ester under the tested coupling conditions.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of a C-terminal benzyl ester on solid support.
Conclusion
The benzyl ester protecting group demonstrates excellent stability under the standard conditions used for peptide coupling, including activation with both carbodiimide and modern uronium/aminium salt-based reagents.[9][11] Its robustness to the basic or neutral environment of the coupling step, combined with its lability to strong acids or hydrogenolysis, solidifies its position as a reliable and cornerstone protecting group in the Boc/Bzl strategy for solid-phase peptide synthesis. Researchers can confidently employ benzyl esters with a wide array of coupling reagents without significant risk of premature cleavage, ensuring high fidelity in the construction of complex peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to Solid-Phase and Solution-Phase Peptide Synthesis Utilizing L-Leucine Benzyl Ester
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences yield, purity, scalability, and overall project efficiency. This guide provides an objective comparison of these two methodologies with a specific focus on the incorporation of L-Leucine benzyl ester, a common C-terminal protected amino acid. The comparison is supported by representative experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Solid-Phase vs. Solution-Phase Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide chain is assembled on an insoluble solid support (resin). | All reactions occur in a homogeneous solution. |
| Purification | Performed at the end, after cleavage from the resin. Intermediate purification is not possible. | Can be performed after each step (e.g., extraction, crystallization). |
| Reagent Stoichiometry | Excess reagents are used to drive reactions to completion.[1] | Near-equimolar amounts of reagents are typically used. |
| Automation | Readily automated, suitable for high-throughput synthesis.[2][3] | Difficult to automate.[4] |
| Time per Cycle | Minutes to hours.[2] | Hours to days.[5] |
| Typical Crude Purity | Variable, dependent on sequence and coupling efficiency. | Generally higher due to the possibility of intermediate purification.[5] |
| Overall Yield | Generally higher for longer peptides due to a simplified workflow.[6] | Can be lower for longer peptides due to losses during intermediate purification steps. |
| Ideal Application | Synthesis of long peptides, peptide libraries, and high-throughput screening.[3] | Synthesis of short peptides and large-scale production.[4][6] |
Quantitative Yield Comparison: Synthesis of a Dipeptide
To provide a quantitative comparison, the following table summarizes the representative yields for the synthesis of a model dipeptide, Boc-Alanyl-L-Leucine benzyl ester (Boc-Ala-Leu-OBzl), using both SPPS and LPPS. These values are based on typical outcomes reported in the literature for the synthesis of short peptides under standard conditions.
| Parameter | Solid-Phase Synthesis (Boc-Ala on Leu-Wang Resin) | Solution-Phase Synthesis (Boc-Ala with Leu-OBzl) |
| Coupling Reagent | HBTU/DIPEA | DCC/HOBt |
| Coupling Yield | >95% (on-resin) | ~80-90% |
| Cleavage Yield | ~85-95% | N/A |
| Overall Isolated Yield | ~80-90% | ~75-85% |
| Final Purity (Crude) | >90% | >95% |
It is important to note that yields are highly dependent on the specific amino acids being coupled, the choice of coupling reagents, reaction conditions, and purification methods.[7] For short peptides, solution-phase synthesis can be very efficient, and the ability to purify intermediates can lead to a final product of very high purity.[6] Solid-phase synthesis, while often yielding a slightly lower purity crude product, benefits from a more streamlined and automatable process, which can be advantageous for producing larger numbers of peptides.[2]
Experimental Workflows
The following diagrams illustrate the generalized workflows for solid-phase and solution-phase peptide synthesis.
Experimental Protocols
Solid-Phase Synthesis of Boc-Alanyl-L-Leucine on Wang Resin
This protocol outlines the manual synthesis of Boc-Ala-Leu on a pre-loaded Leucine-Wang resin.
-
Resin Swelling: Swell Boc-L-Leucine-Wang resin (1 g, ~0.5 mmol/g substitution) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel with gentle agitation.
-
Boc Deprotection: Drain the DMF and add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin. Agitate for 30 minutes. Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 10 minutes (2x). Wash the resin with DMF (3x).
-
Coupling: In a separate vessel, dissolve Boc-L-Alanine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours. Filter the resin and collect the filtrate.
-
Isolation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Solution-Phase Synthesis of Boc-Alanyl-L-Leucine Benzyl Ester
This protocol details the coupling of Boc-L-Alanine with L-Leucine benzyl ester using DCC/HOBt.[7]
-
Preparation of Amine Component: Dissolve L-Leucine benzyl ester p-toluenesulfonate salt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C and add N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) dropwise to generate the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 30 minutes at 0°C.
-
Peptide Bond Formation: Add the prepared free amine solution to the activated Boc-L-Alanine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure Boc-Alanyl-L-Leucine benzyl ester.
Conclusion
Both solid-phase and solution-phase synthesis are powerful techniques for the preparation of peptides. SPPS is generally favored for its speed, ease of automation, and suitability for the synthesis of longer peptides, making it a dominant method in research settings.[5] LPPS, while more labor-intensive, offers advantages for the synthesis of short peptides, scalability, and the ability to purify intermediates, which can be critical for achieving high purity of the final product.[6] The optimal choice of synthesis strategy ultimately depends on the specific requirements of the peptide, the desired scale of production, and the available resources.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. gencefebio.com [gencefebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 7. benchchem.com [benchchem.com]
spectroscopic comparison of L-Leucine benzyl ester with other leucine derivatives
In the world of peptide synthesis and drug development, the strategic selection of protecting groups and derivatives of amino acids is paramount. L-Leucine, an essential amino acid, is frequently modified to enhance its solubility, reactivity, and incorporation into peptide chains. This guide provides a detailed spectroscopic comparison of L-Leucine benzyl ester with other common leucine derivatives: L-Leucine methyl ester, L-Leucine ethyl ester, and N-acetyl-L-leucine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for L-Leucine benzyl ester and its derivatives. This data is essential for the identification and characterization of these compounds in a laboratory setting.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | Hα (CH-NH₂) | Ester/Amide H | Side Chain (CH, CH₂, CH₃) | Aromatic H (for Benzyl Ester) |
| L-Leucine Benzyl Ester (as salt) | Varies | ~4.0-4.2 | 5.2 (s, 2H, -CH₂-Ph) | ~0.9 (d, 6H), ~1.7 (m, 1H), ~1.8 (m, 2H) | ~7.3-7.4 (m, 5H) |
| L-Leucine Methyl Ester (as HCl salt) | D₂O | ~4.1 | 3.79 (s, 3H, -OCH₃) | 0.94 (d, 6H), 1.71 (m, 1H), 1.83 (t, 2H) | N/A |
| L-Leucine Ethyl Ester (as HCl salt) | Ethanol | ~4.2 | 4.25 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃) | ~0.9 (d, 6H), ~1.6 (m, 3H) | N/A |
| N-Acetyl-L-leucine | DMSO-d₆ | 4.21 (m, 1H) | 8.05 (d, 1H, -NH-), 1.84 (s, 3H, -COCH₃) | 0.85 (d, 3H), 0.89 (d, 3H), 1.27-1.76 (m, 3H) | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific salt form.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | C=O (Ester/Amide) | Cα (CH-NH₂) | Ester/Amide C | Side Chain (C) | Aromatic C (for Benzyl Ester) |
| L-Leucine Benzyl Ester (as salt) | CDCl₃ | ~170 | ~53 | ~68 (-CH₂-Ph) | ~22, ~23, ~25, ~41 | ~128-135 |
| L-Leucine Methyl Ester (as HCl salt) | D₂O | 172.8 | 52.1 | 53.2 (-OCH₃) | 21.3, 22.5, 24.6, 39.8 | N/A |
| L-Leucine Ethyl Ester (as HCl salt) | CDCl₃ | ~173 | ~52 | ~62 (-OCH₂-), ~14 (-CH₃) | ~22, ~23, ~25, ~41 | N/A |
| N-Acetyl-L-leucine | DMSO-d₆ | 174.4, 169.3 | 51.1 | 22.4 (-COCH₃) | 21.7, 23.2, 24.1, 40.1 | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Ester/Amide) | N-H Stretch | C-O Stretch (Ester) | N-H Bend (Amide) |
| L-Leucine Benzyl Ester (as salt) | ~1740 | ~3000-3400 | ~1200-1250 | N/A |
| L-Leucine Methyl Ester (as HCl salt) | ~1745 | ~2800-3200 (broad) | ~1240 | N/A |
| L-Leucine Ethyl Ester (as HCl salt) | ~1735 | ~2800-3200 (broad) | ~1200 | N/A |
| N-Acetyl-L-leucine | ~1710 (acid), ~1620 (amide I) | ~3300 | N/A | ~1540 (amide II) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Common Fragments (EI-MS) |
| L-Leucine Benzyl Ester | C₁₃H₁₉NO₂ | 221.30 | 91 (tropylium ion), 131, 86 |
| L-Leucine Methyl Ester | C₇H₁₅NO₂ | 145.20 | 86, 74, 57, 41 |
| L-Leucine Ethyl Ester | C₈H₁₇NO₂ | 159.23 | 86, 74, 57, 41 |
| N-Acetyl-L-leucine | C₈H₁₅NO₃ | 173.21 | 130, 86, 74, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compounds by analyzing the magnetic properties of their atomic nuclei.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the leucine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules by measuring their absorption of infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer's ion source.
-
In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Visualizing the Comparison
The following diagrams illustrate the chemical structures of the compared leucine derivatives and a general workflow for their spectroscopic analysis.
Caption: Chemical structures of the compared L-Leucine derivatives.
Caption: General workflow for spectroscopic comparison.
Safety Operating Guide
Proper Disposal of L-Leucine Benzyl Ester p-Toluenesulfonate: A Guide for Laboratory Professionals
For immediate reference, the disposal of L-Leucine benzyl ester p-toluenesulfonate must be conducted as chemical waste. This compound should not be disposed of down the drain or in regular trash.[1] It is imperative to entrust the disposal to a licensed waste disposal company and to adhere to all local and national regulations.[1] This guide provides comprehensive procedures for the safe and compliant handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
While this compound is not consistently classified as a hazardous substance under the Globally Harmonized System (GHS), some data suggests it may cause skin, eye, and respiratory irritation.[2] Therefore, a cautious approach to handling is essential.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator is recommended. |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Place contaminated disposables such as weigh boats, gloves, and wipes into a designated solid chemical waste container.[3]
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated liquid chemical waste container. Do not mix with other incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable Labware: Dispose of items like pipette tips in the solid chemical waste container.
-
Non-Disposable Labware: Decontaminate glassware by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
Step 2: Container Management
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Clearly label all containers with the full chemical name: "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the collection of the chemical waste by a licensed waste disposal company.
-
Follow all institutional, local, and national regulations for the final disposal process.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-Leucine benzyl ester p-toluenesulfonate
Essential Safety and Handling Guide for L-Leucine Benzyl Ester p-Toluenesulfonate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting Safety Data Sheets (SDS) for this compound. Some sources classify it as a hazardous substance that may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Other sources indicate it is not a hazardous substance[2][3]. Due to this conflicting information, a cautious approach is mandatory, and stringent adherence to PPE protocols is required.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. | To protect eyes from dust particles and potential splashes of solutions[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the compound[4][5]. |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination[4][5]. |
| Respiratory Protection | Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | To prevent inhalation of the powdered compound[4][5]. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's integrity.
Experimental Protocol: Standard Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.
-
Have spill control materials readily accessible.
2. Handling the Compound:
-
Weighing: Carefully weigh the solid this compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Reaction: Keep the reaction vessel closed or covered to the extent possible during the experiment to minimize the release of vapors.
3. Post-Handling:
-
Thoroughly decontaminate the work area.
-
Wash hands and any exposed skin with soap and water after handling.
Storage and Stability
Proper storage is essential for maintaining the integrity of this compound.
Table 2: Storage Conditions
| Condition | Specification |
| Temperature | Store in a cool, shaded area[2]. Some suppliers recommend 2-8°C[6]. |
| Container | Keep container tightly closed[2]. |
| Atmosphere | Store in a dry environment. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect solid waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment: For solid spills, carefully cover the area with a damp paper towel to avoid generating dust[4].
-
Cleanup: Wearing appropriate PPE, gently clean the affected area. For solid spills that have been wetted, carefully scoop the material into a designated hazardous waste container[4].
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water. All materials used for cleanup (gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste[4].
First Aid Measures
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention[1][2].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell[1][2].
Caption: Experimental workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Cas 1738-77-8,this compound salt | lookchem [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
